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  • Product: 3-[(Dimethylcarbamoyl)methoxy]benzoic acid
  • CAS: 926259-55-4

Core Science & Biosynthesis

Foundational

"3-[(Dimethylcarbamoyl)methoxy]benzoic acid" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(Dimethylcarbamoyl)methoxy]benzoic acid is a bespoke chemical entity of interest within contemporary research and development, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Dimethylcarbamoyl)methoxy]benzoic acid is a bespoke chemical entity of interest within contemporary research and development, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, which combines a benzoic acid moiety with a dimethylcarbamoylmethoxy side chain, presents a compelling scaffold for the design of novel therapeutic agents and functional materials. The carboxylic acid group offers a reactive handle for further chemical modifications, such as amidation or esterification, enabling its integration into larger molecular frameworks. The dimethylcarbamoylmethoxy group, with its amide functionality, can influence the molecule's solubility, polarity, and ability to participate in hydrogen bonding, which are critical determinants of its pharmacokinetic and pharmacodynamic properties in a biological context, or its material properties in other applications.

Molecular and Physicochemical Properties

A foundational understanding of a molecule's properties is paramount for its application in any scientific endeavor. The key identifiers and computed properties for 3-[(Dimethylcarbamoyl)methoxy]benzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄PubChemLite[1]
Monoisotopic Mass 223.08446 DaPubChemLite[1]
Calculated Molecular Weight 223.23 g/mol -
IUPAC Name 3-[2-(dimethylamino)-2-oxoethoxy]benzoic acidPubChemLite[1]
SMILES CN(C)C(=O)COC1=CC=CC(=C1)C(=O)OPubChemLite[1]
InChI InChI=1S/C11H13NO4/c1-12(2)10(13)7-16-9-5-3-4-8(6-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)PubChemLite[1]

Proposed Synthesis Pathway

The synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid can be logically approached through a two-step process starting from the commercially available 3-hydroxybenzoic acid. The proposed pathway involves an initial esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to introduce the dimethylcarbamoyl-methoxy side chain, and concluding with the hydrolysis of the ester to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid Methyl_3-hydroxybenzoate Methyl 3-hydroxybenzoate 3-Hydroxybenzoic_acid->Methyl_3-hydroxybenzoate  MeOH, H₂SO₄ (cat.)  Reflux Methyl_3-[(dimethylcarbamoyl)methoxy]benzoate Methyl 3-[(dimethylcarbamoyl)methoxy]benzoate Methyl_3-hydroxybenzoate->Methyl_3-[(dimethylcarbamoyl)methoxy]benzoate  K₂CO₃, Acetone  Reflux 2-Chloro-N,N-dimethylacetamide 2-Chloro-N,N-dimethylacetamide 2-Chloro-N,N-dimethylacetamide->Methyl_3-[(dimethylcarbamoyl)methoxy]benzoate Target_Molecule 3-[(Dimethylcarbamoyl)methoxy]benzoic acid Methyl_3-[(dimethylcarbamoyl)methoxy]benzoate->Target_Molecule  1. NaOH (aq)  2. HCl (aq)

Caption: Proposed three-step synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 3-hydroxybenzoate

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate.

Step 2: Synthesis of Methyl 3-[(dimethylcarbamoyl)methoxy]benzoate

  • To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone (10 volumes), add potassium carbonate (2.0 eq) and 2-chloro-N,N-dimethylacetamide (1.2 eq).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure methyl 3-[(dimethylcarbamoyl)methoxy]benzoate.

Step 3: Synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid

  • Dissolve methyl 3-[(dimethylcarbamoyl)methoxy]benzoate (1.0 eq) in a mixture of methanol and 1 M aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

Potential Applications in Research and Drug Development

While specific applications for 3-[(Dimethylcarbamoyl)methoxy]benzoic acid are not yet documented in peer-reviewed literature, its structural motifs suggest several promising avenues for investigation:

  • Pharmaceutical Intermediate: Benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). The subject molecule could serve as a precursor for novel anti-inflammatory, analgesic, cardiovascular, or central nervous system agents[2].

  • Fragment-Based Drug Discovery: The molecule itself could be screened in fragment-based drug discovery campaigns. The combination of a hydrogen bond donor (carboxylic acid), hydrogen bond acceptors (carbonyls and ether oxygen), and a lipophilic aromatic ring provides multiple points of interaction for binding to biological targets.

  • Materials Science: The ability of the carboxylic acid to coordinate with metal ions and the potential for the amide group to engage in hydrogen bonding makes this molecule a candidate for the development of metal-organic frameworks (MOFs) or supramolecular assemblies with tailored properties.

Analytical Characterization

The structural elucidation and purity assessment of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid would rely on a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show distinct signals for the aromatic protons, the methylene protons of the ether linkage, and the two methyl groups of the dimethylamide, with characteristic chemical shifts and coupling patterns.

    • ¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyls of the carboxylic acid and the amide, the aromatic carbons, the methylene carbon, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the amide, and C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M-H]⁻.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reactions. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic or acetic acid would be a suitable starting point for method development.

Conclusion

3-[(Dimethylcarbamoyl)methoxy]benzoic acid represents a molecule with significant potential for discovery-driven research. While it currently lacks extensive characterization in the public domain, this guide provides a solid theoretical framework for its synthesis, potential applications, and analytical characterization. The proposed synthetic route is robust and relies on well-established chemical transformations. The unique combination of functional groups within its structure makes it an attractive candidate for further investigation in both medicinal chemistry and materials science. Researchers and scientists are encouraged to use this guide as a starting point for their own explorations into the properties and utility of this intriguing compound.

References

  • Rasayan J. Chem. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link].

  • National Institute of Standards and Technology. Benzoic acid, 3-methoxy-. NIST Chemistry WebBook. Available at: [Link].

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link].

  • PubChem. 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link].

  • PubChemLite. 3-[(dimethylcarbamoyl)methoxy]benzoic acid (C11H13NO4). Available at: [Link].

  • PrepChem.com. Synthesis of 3methoxybenzoic acid. Available at: [Link].

  • Google Patents. Preparation method of methoxybenzoic acid.
  • PubChemLite. 2-(2-dimethylamino-ethoxy)-benzoic acid (C11H15NO3). Available at: [Link].

  • ResearchGate. (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available at: [Link].

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link].

  • Lead Sciences. 3-(2-(Dimethylamino)ethoxy)benzoic acid. Available at: [Link].

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. Available at: [Link].

  • PubChem. 3-(Methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link].

  • CAS Common Chemistry. 4-(Dimethylamino)benzoic acid 2-ethylhexyl ester. Available at: [Link].

  • National Institute of Standards and Technology. Benzoic acid, 2-(dimethylamino)-, methyl ester. NIST Chemistry WebBook. Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide to 3-[(Dimethylcarbamoyl)methoxy]benzoic acid: Synthesis, Properties, and Research Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid (CAS No. 926259-55-4), a molecule of interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid (CAS No. 926259-55-4), a molecule of interest in medicinal chemistry and organic synthesis. Due to a lack of published history on its discovery, this document focuses on its chemical attributes, a detailed, plausible synthesis protocol based on well-established chemical reactions, and its potential applications in research and drug development. This guide serves as a foundational resource for scientists interested in the synthesis and exploration of this and structurally related compounds.

Introduction and Chemical Identity

3-[(Dimethylcarbamoyl)methoxy]benzoic acid is a bifunctional organic molecule characterized by a benzoic acid moiety and a dimethylcarbamoylmethoxy group at the meta-position. This unique combination of a carboxylic acid and a tertiary amide ether suggests its potential as a versatile building block in the synthesis of more complex molecules, including potential pharmacologically active agents. The carboxylic acid group provides a handle for further derivatization, such as esterification or amidation, while the phenoxyacetamide-like substructure is found in various biologically active compounds.

While the specific discovery and historical development of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid are not extensively documented in publicly available literature, its emergence in the catalogs of chemical suppliers points to its utility as a research chemical or a synthetic intermediate. This guide, therefore, aims to provide a robust scientific framework for its synthesis and to stimulate further investigation into its properties and applications.

Proposed Synthesis Pathway: The Williamson Ether Synthesis

A logical and efficient method for the preparation of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid is the Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide.[1][2][3] In this proposed protocol, 3-hydroxybenzoic acid is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the chloride from 2-chloro-N,N-dimethylacetamide.

The overall reaction is as follows:

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 3-Hydroxybenzoic acid Reaction_Step1 Deprotonation Reactant1->Reaction_Step1 Reactant2 2-Chloro-N,N-dimethylacetamide Reaction_Step2 Nucleophilic Substitution (SN2) Reactant2->Reaction_Step2 Base Sodium Hydroxide (NaOH) Base->Reaction_Step1 Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction_Step2 Product 3-[(Dimethylcarbamoyl)methoxy]benzoic acid Byproduct Sodium Chloride (NaCl) Intermediate Intermediate Reaction_Step1->Intermediate Sodium 3-carboxylatophenoxide Intermediate->Reaction_Step2 Reaction_Step2->Product Reaction_Step2->Byproduct caption Figure 1: Proposed Williamson Ether Synthesis Pathway.

Caption: Figure 1: Proposed Williamson Ether Synthesis Pathway.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

Materials:

  • 3-Hydroxybenzoic acid

  • 2-Chloro-N,N-dimethylacetamide

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-hydroxybenzoic acid in dimethylformamide (DMF).

  • Deprotonation: To the stirred solution, add an equimolar amount of sodium hydroxide. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: Add an equimolar amount of 2-chloro-N,N-dimethylacetamide to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water.

    • Acidify the aqueous solution to a pH of 2-3 with 1M hydrochloric acid to precipitate the product.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

PropertyValue
CAS Number 926259-55-4
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance Predicted to be a white to off-white solid
Solubility Predicted to be soluble in polar organic solvents
Melting Point Not available in literature
Boiling Point Not available in literature

Potential Applications and Research Directions

The structural motifs within 3-[(Dimethylcarbamoyl)methoxy]benzoic acid suggest several avenues for research and application, particularly in the field of drug discovery.

  • Scaffold for Medicinal Chemistry: The phenoxyacetamide structure is a known pharmacophore present in a variety of biologically active compounds.[4][5][6] The carboxylic acid functionality of the target molecule provides a convenient point for modification, allowing for the creation of a library of derivatives for screening against various biological targets.

  • Intermediate for Complex Synthesis: This compound can serve as a valuable intermediate in the multi-step synthesis of more complex molecules. The distinct reactivity of the carboxylic acid and the amide allows for selective chemical transformations.

  • Potential as a Biologically Active Agent: While no biological activity has been reported, its structure warrants investigation. Similar phenoxyacetic acid derivatives have been explored for various therapeutic applications.[7]

The logical progression for future research on this compound is illustrated in the workflow below.

Research_Workflow cluster_synthesis Synthesis & Characterization cluster_derivatization Library Generation cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Optimized Synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid Characterization Full Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization Derivatization Derivatization via Carboxylic Acid Moiety Characterization->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization caption Figure 2: Proposed Research Workflow.

Caption: Figure 2: Proposed Research Workflow.

Conclusion

3-[(Dimethylcarbamoyl)methoxy]benzoic acid is a chemical entity with untapped potential. While its history is not well-documented, its chemical structure and the robust Williamson ether synthesis protocol presented in this guide provide a solid foundation for its further exploration. For researchers in organic synthesis and medicinal chemistry, this molecule represents a valuable and versatile building block for the development of novel compounds with potential therapeutic applications. The provided protocols and conceptual frameworks are intended to facilitate and inspire future research into this intriguing molecule.

References

  • Method for synthesizing N,N dimethyl acetamide in high purity. (CN101092374A).
  • The Williamson Ether Synthesis. (2014-10-24). Master Organic Chemistry. [Link]

  • Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. (2021-12-14). Polycyclic Aromatic Compounds, 1-15. [Link]

  • N-(2,3-Dimethylphenyl)acetamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1694. [Link]

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022). Molecules, 27(19), 6695. [Link]

  • Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. PrepChem.com. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018-05-01). YouTube. [Link]

  • Is it possible to synthesise ethers from carboxylic acids? (2012-12-06). Chemistry Stack Exchange. [Link]

  • Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. (2018-11-09). Sciencemadness.org. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2010). Organic Process Research & Development, 14(3), 606-611. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021-02-01). RSC Advances, 11(11), 6331-6352. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis, 431-434. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2020). JETIR, 7(6). [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press, UK. [Link]

  • Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. (2021-11-25). Taylor & Francis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid

Abstract This document provides a comprehensive guide to the analytical techniques for the characterization of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, a molecule of interest in pharmaceutical research and development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, a molecule of interest in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. The methodologies are grounded in established scientific principles and validated practices, covering chromatographic, spectroscopic, and thermal analysis techniques. Each protocol is presented with an emphasis on the rationale behind experimental choices to ensure robust and reproducible results.

Introduction: Understanding the Molecule

3-[(Dimethylcarbamoyl)methoxy]benzoic acid is a multifaceted organic molecule featuring a carboxylic acid, an ether linkage, a tertiary amide, and a substituted benzene ring. This unique combination of functional groups dictates its physicochemical properties and necessitates a multi-technique approach for comprehensive characterization. The analytical strategy outlined in this guide is designed to provide a holistic understanding of the molecule's identity, purity, and solid-state properties.

A systematic characterization workflow is crucial for any compound intended for pharmaceutical use. It ensures the material's quality and consistency, which are paramount for safety and efficacy. The following sections will detail the application of various analytical techniques to achieve a thorough characterization of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

Characterization_Workflow cluster_0 Initial Characterization cluster_1 Purity and Stability Assessment Structural_Elucidation Structural Elucidation (NMR, MS, FTIR) Chromatographic_Purity Chromatographic Purity (HPLC) Structural_Elucidation->Chromatographic_Purity Confirm Structure Physical_Properties Physical Properties (Melting Point, Solubility) Physical_Properties->Chromatographic_Purity Inform Method Development Thermal_Stability Thermal Stability (TGA, DSC) Chromatographic_Purity->Thermal_Stability Assess Purity

Caption: A logical workflow for the comprehensive characterization of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds. For 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, a reversed-phase HPLC (RP-HPLC) method is recommended due to the molecule's moderate polarity.

Rationale for Method Selection

The presence of the benzoic acid moiety makes the retention of this molecule pH-dependent. At a pH below its pKa, the carboxylic acid will be protonated and less polar, leading to stronger retention on a non-polar stationary phase like C18. Conversely, at a pH above its pKa, it will be ionized and more polar, resulting in earlier elution. The mobile phase composition, particularly the organic modifier and buffer, can be fine-tuned to achieve optimal separation from potential impurities.[1][2]

Experimental Protocol: RP-HPLC

Objective: To determine the purity of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Reference standard of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to ~3) and an organic solvent like acetonitrile. A common starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Gradient elution (see table below)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Table 1: HPLC Gradient Elution Program

Time (min)% Aqueous (0.1% Phosphoric Acid)% Acetonitrile
07030
201090
251090
267030
307030

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"Start" [label="Start"]; "Prep_Mobile_Phase" [label="Prepare Mobile Phase"]; "Prep_Solutions" [label="Prepare Standard & Sample Solutions"]; "Set_Conditions" [label="Set HPLC Conditions"]; "Inject" [label="Inject Solutions"]; "Acquire_Data" [label="Acquire Chromatograms"]; "Process_Data" [label="Process Data & Calculate Purity"]; "End" [label="End"];

"Start" -> "Prep_Mobile_Phase" -> "Prep_Solutions" -> "Set_Conditions" -> "Inject" -> "Acquire_Data" -> "Process_Data" -> "End"; }

Caption: Workflow for HPLC purity analysis.

Spectroscopic Techniques for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is essential for unequivocally confirming the chemical structure of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the splitting patterns.

  • OCH₂ Protons: A singlet corresponding to the methylene protons of the methoxy group.

  • N(CH₃)₂ Protons: One or two singlets for the two methyl groups on the amide nitrogen.[4][5] Due to restricted rotation around the amide C-N bond, these methyl groups can be non-equivalent, resulting in two distinct signals.

  • COOH Proton: A broad singlet at a downfield chemical shift (often >10 ppm) for the carboxylic acid proton.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Signals for the carboxylic acid and amide carbonyl carbons will appear in the downfield region (typically 160-180 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm).

  • OCH₂ Carbon: A signal for the methylene carbon of the methoxy group.

  • N(CH₃)₂ Carbons: Signals for the amide methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[6]

Rationale for Technique Selection: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, depending on the mode of analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Expected Fragmentation Pattern: The fragmentation of benzoic acid derivatives often involves the loss of the carboxylic acid group or cleavage of side chains.[7] For 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, key fragment ions could arise from the cleavage of the ether linkage or the loss of the dimethylcarbamoyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[8]

Expected Characteristic Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.[9]

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1700 cm⁻¹.[9]

  • C=O Stretch (Amide): A strong absorption around 1630-1680 cm⁻¹.[9]

  • C-O Stretch (Ether and Carboxylic Acid): Absorptions in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region.

Physicochemical and Thermal Characterization

Understanding the physical and thermal properties of a pharmaceutical compound is critical for formulation development and ensuring stability.

Melting Point Determination

The melting point is a fundamental physical property that can indicate the purity of a crystalline solid.[10] A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol:

  • Finely powder the sample.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat at a moderate rate initially, then slow the heating rate to 1-2 °C per minute as the expected melting point is approached.[11]

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability.[12] The solubility of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid should be determined in various solvents relevant to pharmaceutical formulations.

Protocol: Shake-Flask Method

  • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at different pH values, ethanol).

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[13]

  • After equilibration, filter the suspension to remove undissolved solids.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and solid-state properties of the compound.[14]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] It is useful for determining the presence of residual solvents or water and assessing thermal decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to study polymorphism.

Table 2: Summary of Analytical Techniques and Their Purpose

TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification of impurities.
¹H and ¹³C NMR SpectroscopyElucidation of the carbon-hydrogen framework and structural confirmation.
Mass Spectrometry (MS)Determination of molecular weight and fragmentation pattern.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups.
Melting Point DeterminationAssessment of purity and physical characterization.
Solubility StudiesDetermination of solubility in various solvents for formulation development.
Thermal Analysis (TGA/DSC)Evaluation of thermal stability, and solid-state properties.

Conclusion

The comprehensive characterization of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid requires a multi-faceted analytical approach. The protocols outlined in this guide provide a robust framework for confirming the identity, purity, and key physicochemical properties of this molecule. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing its development in a research or pharmaceutical setting.

References

  • ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193.... Retrieved from [Link]

  • PubMed. (n.d.). RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. Retrieved from [Link]

  • ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

  • AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Retrieved from [Link]

  • SlidePlayer. (2023). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... Retrieved from [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • PubMed. (2014). Characterization of physicochemical properties of carboxymethyl agar. Retrieved from [Link]

  • ResolveMass. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic Acid, TMS derivative. Retrieved from [Link]

  • Separation Science. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Retrieved from [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Studocu. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 ?C in.... Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Liberty University. (n.d.). Drug Analysis: Using HPLC to Identify Two Common Cutting Agents Often Found Illegal within Drugs Jedidiah Black. Retrieved from [Link]

  • TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Retrieved from [Link]

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Application

Application Notes and Protocols: Leveraging "3-[(Dimethylcarbamoyl)methoxy]benzoic acid" as a Versatile Scaffold in Drug Design

Introduction: The Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological ta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery.[1] Benzoic acid and its derivatives have long been recognized for their therapeutic potential, forming the core of numerous approved drugs.[2] The subject of this guide, 3-[(Dimethylcarbamoyl)methoxy]benzoic acid , represents a strategic evolution of this classic scaffold. By incorporating an N,N-dimethylcarbamoylmethoxy moiety at the meta-position, this scaffold introduces key structural and electronic features that offer significant advantages for library synthesis and the development of novel therapeutics.

Structurally related compounds, such as 3-methoxy-4-methylbenzoic acid, have demonstrated utility as precursors in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[3] This precedent strongly suggests that the 3-[(Dimethylcarbamoyl)methoxy]benzoic acid core can serve as a versatile starting point for exploring these and other therapeutic areas. The dimethylcarbamoyl group, in particular, can enhance solubility and provide an additional hydrogen bond acceptor, while the ether linkage offers metabolic stability and conformational flexibility.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of compound libraries based on the 3-[(Dimethylcarbamoyl)methoxy]benzoic acid scaffold.

Physicochemical Properties of the Scaffold

A foundational understanding of the scaffold's properties is crucial for its effective application in drug design.

PropertyValueSource
Molecular Formula C11H13NO4PubChem
Molecular Weight 223.23 g/mol PubChem
Appearance White to off-white crystalline powder (predicted)[3]
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.General Chemical Principles
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem

Synthesis of the 3-[(Dimethylcarbamoyl)methoxy]benzoic acid Scaffold

The synthesis of the target scaffold can be efficiently achieved via a two-step process, beginning with a Williamson ether synthesis followed by hydrolysis.

Diagram of the Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A Methyl 3-hydroxybenzoate C Methyl 3-[(dimethylcarbamoyl)methoxy]benzoate A->C K2CO3, Acetone, Reflux B 2-Chloro-N,N-dimethylacetamide B->C D Methyl 3-[(dimethylcarbamoyl)methoxy]benzoate E 3-[(Dimethylcarbamoyl)methoxy]benzoic acid D->E 1. NaOH, H2O/MeOH 2. HCl (aq)

Caption: Two-step synthesis of the target scaffold.

Protocol 1: Synthesis of Methyl 3-[(dimethylcarbamoyl)methoxy]benzoate

This protocol details the Williamson ether synthesis to form the ether linkage. This reaction is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[4]

Materials:

  • Methyl 3-hydroxybenzoate

  • 2-Chloro-N,N-dimethylacetamide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloro-N,N-dimethylacetamide (1.2 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford methyl 3-[(dimethylcarbamoyl)methoxy]benzoate.

Protocol 2: Synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid

This protocol describes the saponification of the methyl ester to yield the final carboxylic acid scaffold.

Materials:

  • Methyl 3-[(dimethylcarbamoyl)methoxy]benzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H2O)

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve methyl 3-[(dimethylcarbamoyl)methoxy]benzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Drug Discovery Workflow Using the Scaffold

The synthesized scaffold serves as a starting point for the generation of a diverse chemical library for screening against various biological targets.

Diagram of the Drug Discovery Workflow

Drug_Discovery_Workflow Scaffold 3-[(Dimethylcarbamoyl)methoxy]benzoic acid Scaffold Library Library Synthesis (Amide Coupling) Scaffold->Library Diverse Amines Screening High-Throughput Screening (In Vitro Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Active Compounds Hit_Val Hit Validation Hit_ID->Hit_Val Structure-Activity Relationship (SAR) Lead_Opt Lead Optimization Hit_Val->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Sources

Method

Application Notes & Protocols: The Strategic Application of 3-[(Dimethylcarbamoyl)methoxy]benzoic Acid in the Synthesis of Potent Enzyme Inhibitors

Introduction: The Architectural Significance of Benzoic Acid Scaffolds in Drug Design Enzyme inhibitors are cornerstones of modern pharmacology, acting to modulate pathological processes with high specificity and efficac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Benzoic Acid Scaffolds in Drug Design

Enzyme inhibitors are cornerstones of modern pharmacology, acting to modulate pathological processes with high specificity and efficacy.[1] The rational design of these molecules often relies on identifying and optimizing specific chemical scaffolds that can form critical interactions within an enzyme's active site. Benzoic acid and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry.[2] Their ability to act as hydrogen bond donors and acceptors, coupled with the rigid phenyl ring that can participate in π-stacking interactions, makes them ideal starting points for inhibitor design.[3]

This guide focuses on a particularly valuable derivative, 3-[(Dimethylcarbamoyl)methoxy]benzoic acid . This molecule serves as a key intermediate in the synthesis of highly potent enzyme inhibitors, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] Its unique structure, featuring a carboxylic acid for primary target interaction or further chemical modification, and a dimethylcarbamoylmethoxy side chain to modulate physicochemical properties, provides a sophisticated tool for drug development professionals. We will explore the strategic rationale for its use, provide a detailed synthetic protocol for its application in the synthesis of a PARP inhibitor precursor, and discuss the underlying mechanism of action of the resulting therapeutic agents.

Rationale for Use: A Molecule Designed for Purpose

The efficacy of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid as a synthetic precursor stems from the distinct roles of its constituent moieties.

  • The Benzoic Acid Core: The carboxylic acid group is a critical pharmacophore. It can be converted into an amide, a common feature in PARP inhibitors, which forms key hydrogen bonds with amino acid residues in the enzyme's nicotinamide-binding site, such as Glycine-863 and Serine-904.[3] This interaction is fundamental to anchoring the inhibitor in the active site and achieving high potency.

  • The Methoxy Linker: The ether linkage provides rotational flexibility while maintaining a defined spatial relationship between the benzoic acid core and the terminal amide group.

  • The Dimethylcarbamoyl Group: This terminal group significantly influences the molecule's properties. The amide can act as a hydrogen bond acceptor, while the N,N-dimethyl substitution prevents it from acting as a hydrogen bond donor. This feature, along with the group's polarity, can be fine-tuned to enhance aqueous solubility, improve cell permeability, and reduce metabolic liabilities—critical parameters for oral bioavailability and overall drug-likeness.

Case Study: Synthesis of a Key Intermediate for PARP Inhibitors

The most prominent application of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid is in the synthesis of Niraparib, a potent PARP inhibitor approved for the treatment of various cancers, including ovarian cancer.[4][5] The following protocol details the crucial amide coupling step where this benzoic acid derivative is joined with a piperidine fragment, a common synthetic route towards Niraparib and related analogues.

Synthetic Workflow Overview

The overall process involves the activation of the carboxylic acid on 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, followed by nucleophilic acyl substitution by the amine group of the piperidine derivative to form a stable amide bond.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Final Steps A 3-[(Dimethylcarbamoyl)methoxy]benzoic acid B Activated Ester Intermediate (e.g., HATU-ester) A->B HATU, DIPEA Anhydrous DMF C Piperidine Derivative (e.g., 3-(4-aminophenyl)piperidine) D Coupled Product (Amide Intermediate) E Purification (Chromatography) C->D Reaction with Activated Ester D->E F Final Intermediate E->F

Caption: Amide coupling workflow for synthesizing a PARP inhibitor intermediate.

Detailed Experimental Protocol: Amide Coupling Reaction

This protocol describes the synthesis of a Niraparib precursor via amide bond formation.

Objective: To synthesize N-(4-(piperidin-3-yl)phenyl)-3-((dimethylcarbamoyl)methoxy)benzamide.

Materials and Reagents:

ReagentSupplierGradeQuantityMolar Eq.
3-[(Dimethylcarbamoyl)methoxy]benzoic acidCommercial≥98%2.23 g (10 mmol)1.0
tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylateCommercial≥98%2.76 g (10 mmol)1.0
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)CommercialCoupling Grade4.18 g (11 mmol)1.1
DIPEA (N,N-Diisopropylethylamine)CommercialAnhydrous, ≥99.5%5.2 mL (30 mmol)3.0
DMF (N,N-Dimethylformamide)CommercialAnhydrous, ≥99.8%50 mL-
Ethyl Acetate (EtOAc)CommercialHPLC GradeAs needed-
Saturated aq. NaHCO₃Lab Prepared-As needed-
BrineLab Prepared-As needed-
Anhydrous MgSO₄CommercialReagent GradeAs needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 3-[(Dimethylcarbamoyl)methoxy]benzoic acid (2.23 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous DMF to the flask and stir until the solid is completely dissolved.

  • Reagent Addition: To the stirred solution, add tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (2.76 g, 10 mmol), followed by HATU (4.18 g, 11 mmol).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (5.2 mL, 30 mmol) dropwise over 5 minutes. The reaction mixture may turn slightly yellow.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure Boc-protected amide product.

  • Deprotection (if required): The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final piperidine intermediate.

Causality and Rationale:

  • HATU as Coupling Agent: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid to form a reactive O-acylisourea intermediate, minimizing side reactions and racemization (if chiral centers were present).

  • DIPEA as Base: A non-nucleophilic organic base is crucial. DIPEA neutralizes the hexafluorophosphate salt formed and the carboxylic acid proton without competing as a nucleophile in the coupling reaction. Three equivalents are used to ensure the reaction medium remains basic.

  • Anhydrous Conditions: All reagents and solvents must be anhydrous to prevent the hydrolysis of the activated ester intermediate, which would revert it to the starting carboxylic acid and reduce the overall yield.

Mechanism of Action: Synthetic Lethality via PARP Inhibition

The intermediate synthesized above is a precursor to drugs like Niraparib, which function as potent inhibitors of PARP enzymes (primarily PARP-1 and PARP-2).[6]

The Principle of Synthetic Lethality:

PARP enzymes are central to the repair of DNA single-strand breaks (SSBs).[6] In healthy cells, if PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during replication. However, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, and the cell survives.

Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR repair pathway. In these cancer cells, inhibiting PARP creates a state of "synthetic lethality." The cell can no longer repair the resulting DSBs, leading to genomic instability and apoptotic cell death.[6]

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HR Deficient) A1 DNA Single-Strand Break (SSB) C1 PARP Blocked A1->C1 B1 PARP-Inhibitor B1->C1 Inhibits D1 Replication Fork Collapse (DSB formed) C1->D1 Leads to E1 Homologous Recombination (HR) Repair D1->E1 Repaired by F1 DNA Repaired Cell Survival E1->F1 A2 DNA Single-Strand Break (SSB) C2 PARP Blocked A2->C2 B2 PARP-Inhibitor B2->C2 Inhibits D2 Replication Fork Collapse (DSB formed) C2->D2 Leads to E2 HR Repair DEFICIENT D2->E2 Cannot be repaired F2 Apoptosis Cell Death E2->F2

Caption: The mechanism of synthetic lethality induced by PARP inhibitors.

The final inhibitor molecule binds to the NAD+ binding site of the PARP enzyme. The benzamide portion, derived from our starting material, mimics the nicotinamide moiety of NAD+ and forms crucial hydrogen bonds with Gly863 and Ser904, while other parts of the molecule engage in favorable π-π stacking interactions with Tyr907 and Tyr896, effectively blocking the enzyme's catalytic activity.[3][7]

Data Presentation and Expected Outcomes

Successful synthesis and purification should yield a product with the expected characteristics. The inhibitory potential is subsequently evaluated using enzymatic assays.

Table 1: Representative Data for a Synthesized PARP Inhibitor

ParameterTypical ValueMethod of Analysis
Reaction Yield (Coupling)85-95%Gravimetric analysis after purification
Purity>98%HPLC, LC-MS
Identity ConfirmationConforms to structure¹H-NMR, ¹³C-NMR, High-Resolution Mass Spectrometry (HRMS)
PARP-1 IC₅₀ 1 - 10 nM In vitro enzymatic assay[3]
PARP-2 IC₅₀ 1 - 5 nM In vitro enzymatic assay

IC₅₀ (half maximal inhibitory concentration) values are indicative and depend on the final structure and assay conditions.

Troubleshooting and Best Practices

  • Low Coupling Yield: This is often due to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Check the quality of the coupling reagent, as HATU can degrade over time.

  • Incomplete Reaction: If starting material persists, consider increasing the reaction time or adding a slight excess (1.05-1.1 eq) of the piperidine component if it is not the limiting reagent.

  • Purification Difficulties: The polarity of the product and remaining reagents can be similar. Careful selection of the solvent system for column chromatography is critical. A shallow gradient is often required for good separation. Using a combination of TLC analysis in different solvent systems can help optimize the separation conditions before committing to a large-scale column.

  • Safety: Handle DMF, DIPEA, and HATU in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-[(Dimethylcarbamoyl)methoxy]benzoic acid is a highly valuable and strategically designed building block for the synthesis of advanced enzyme inhibitors. Its pre-installed functionalities allow for direct and efficient incorporation into complex molecular architectures, saving synthetic steps and providing handles to fine-tune the pharmacological properties of the final compound. As demonstrated in the synthesis of a PARP inhibitor precursor, its application enables the construction of molecules capable of inducing synthetic lethality, a powerful and clinically validated anticancer strategy. The principles and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this versatile reagent in their discovery programs.

References

  • Chen, Y., et al. (2015). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 58(11), 4694–4708. Available at: [Link]

  • Garrido-Siles, M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1114. Available at: [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib. (2017). Google Patents.
  • Edmondson, S., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 34(6), 1245-1275. Available at: [Link]

  • CN104151157A - Preparation method of methoxybenzoic acid. (2014). Google Patents.
  • Wang, Y., et al. (2024). Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. Bioorganic Chemistry, 149, 108063. Available at: [Link]

  • Billington, S., et al. (1987). Inhibition of metabolic processes by coenzyme-A-sequestering aromatic acids. Prevention by para-chloro- and para-nitrobenzoic acids. Biochemical Pharmacology, 36(10), 1689-1693. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 10, 989183. Available at: [Link]

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  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents.
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  • Request PDF. (n.d.). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Available at: [Link]

  • Chbani, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. Available at: [Link]

  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • Research Explorer. (n.d.). Production of Niraparib using Imine Reductases. The University of Manchester. Available at: [Link]

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Application

Application Note: A Framework for the Biological Characterization of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid

Introduction: Rationale for Characterization 3-[(Dimethylcarbamoyl)methoxy]benzoic acid is a novel small molecule with potential for biological activity. Small molecules, defined as organic compounds with low molecular w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Characterization

3-[(Dimethylcarbamoyl)methoxy]benzoic acid is a novel small molecule with potential for biological activity. Small molecules, defined as organic compounds with low molecular weight, are foundational to modern pharmacology, as they can be designed to readily enter cells and interact with intracellular targets.[1][2] The process of bringing a new chemical entity from initial concept to a clinically approved drug is an arduous, multi-year endeavor.[2][3] A critical initial phase of this journey is the comprehensive biological characterization of the compound to identify its effects on cellular systems and elucidate its mechanism of action.

Given the absence of extensive public data on the biological effects of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, this document serves as a guiding framework for researchers. It outlines a logical, stepwise progression of in vitro assays designed to systematically evaluate its cytotoxic potential and explore possible interactions with common drug target classes, such as protein kinases. The protocols described herein are robust, industry-standard methods that, while not specifically validated for this compound, provide the necessary foundation for its initial characterization.[4] Each proposed step requires rigorous optimization and validation by the end-user to ensure data integrity and reproducibility.[5]

The overall strategy follows a typical drug discovery funnel, beginning with broad, high-throughput screening to assess general bioactivity and progressing to more specific, target-oriented assays to probe the mechanism of action.[1][6]

The Screening Cascade: A Strategic Approach

The initial characterization of a novel compound is best approached as a screening cascade or funnel.[7] This strategy prioritizes resources by using broad, high-throughput assays first to identify a biological effect, followed by more complex, lower-throughput assays to understand the specific mechanism.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Hit Validation Primary Primary Assay (e.g., Cell Viability/Cytotoxicity) Secondary Secondary Assays (e.g., Kinase Profiling Panel) Primary->Secondary Active Compounds Mechanism Mechanism of Action (e.g., Target Engagement, Downstream Signaling) Secondary->Mechanism Confirmed Hits Validation Orthogonal Validation (e.g., Biophysical Binding Assays) Mechanism->Validation Validated Hits Signaling_Pathway cluster_pathway Hypothetical RTK Signaling Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS P Compound 3-[(Dimethylcarbamoyl)methoxy] benzoic acid Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of an RTK by the test compound blocks downstream signaling.

Phase 3: Orthogonal Hit Validation

Any "hits" identified in primary or secondary screening must be confirmed using an orthogonal assay. [7]This means using a different technology or method to measure the same endpoint (e.g., target binding). This step is crucial for eliminating false positives that can arise from assay artifacts. If a kinase was identified as a target, a biophysical assay can directly measure the binding interaction between the compound and the purified protein.

Recommended Orthogonal Methods: [4][7]* Surface Plasmon Resonance (SPR): Measures binding kinetics and affinity in real-time.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.

  • Cellular Thermal Shift Assay (CETSA): Confirms target engagement within intact cells. [8]

Conclusion and Future Directions

This document provides a foundational experimental framework for the initial biological characterization of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid. By systematically progressing through primary viability screening, secondary mechanistic assays, and orthogonal hit validation, researchers can build a robust data package to define the compound's bioactivity. Positive results from this cascade would warrant further investigation, including more extensive kinase profiling, cell-based pathway analysis, and eventually, studies in more complex biological systems. The rigorous application of these validated protocols is the first step in understanding the therapeutic potential of this novel chemical entity.

References

  • Paving the way for small-molecule drug discovery. PubMed Central. Available at: [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. Available at: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. BioPharm International. Available at: [Link]

  • Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. ACS Publications. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • CellTiter-Glo Assay. OUS-research.no. Available at: [Link]

  • MTT assay and IC50 calculation. YouTube. Available at: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Target Review. Available at: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]

  • How can I calculate the IC50 concentration of my drug from MTT Data? ResearchGate. Available at: [Link]

  • (PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. Available at: [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Available at: [Link]

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]

  • A smarter way to streamline drug discovery. MIT News. Available at: [Link]

  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. Available at: [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available at: [Link]

Sources

Method

Application Notes and Protocols: 3-[(Dimethylcarbamoyl)methoxy]benzoic Acid as a Versatile Building Block for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking New Chemical Space with 3-[(Dimethylcarbamoyl)methoxy]benzoic Acid In the landscap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking New Chemical Space with 3-[(Dimethylcarbamoyl)methoxy]benzoic Acid

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount to accessing novel chemical entities with tailored functionalities.[1] 3-[(Dimethylcarbamoyl)methoxy]benzoic acid emerges as a trifunctional scaffold of significant interest. This compound uniquely integrates a carboxylic acid, an ether linkage, and a dimethylcarbamoyl moiety, offering a versatile platform for the synthesis of a diverse array of more complex molecules.

The benzoic acid group provides a reactive handle for a variety of coupling reactions, most notably amide and ester bond formations. The ether linkage introduces a degree of conformational flexibility, while the dimethylcarbamoyl group can influence solubility, metabolic stability, and serve as a hydrogen bond acceptor, potentially modulating the biological activity of the resulting compounds. The strategic placement of these functionalities on the aromatic ring allows for the exploration of new structure-activity relationships (SAR) in medicinal chemistry.[2][3]

This guide provides a comprehensive overview of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, including a detailed protocol for its synthesis, its physicochemical properties, and its application in the generation of novel amide and ester derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid is presented below.

PropertyValueSource
Molecular FormulaC11H13NO4PubChem[4]
Molecular Weight223.23 g/mol PubChem[4]
SMILESCN(C)C(=O)COC1=CC=CC(=C1)C(=O)OPubChem[4]
InChIKeyAKJPSGWLPLHZAS-UHFFFAOYSA-NPubChem[4]

Synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic Acid

While not extensively documented, a reliable synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid can be achieved via a Williamson ether synthesis, starting from the readily available 3-hydroxybenzoic acid.

Protocol 1: Synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic Acid

This protocol details the synthesis of the title compound from 3-hydroxybenzoic acid and 2-chloro-N,N-dimethylacetamide.

Synthesis_of_Target_Molecule cluster_reactants Reactants cluster_product Product reactant1 3-Hydroxybenzoic acid product 3-[(Dimethylcarbamoyl)methoxy]benzoic acid reactant1->product Williamson Ether Synthesis reactant2 2-Chloro-N,N-dimethylacetamide reactant2->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Acetone) solvent->product

Caption: Synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

  • 3-Hydroxybenzoic acid

  • 2-Chloro-N,N-dimethylacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Heat the mixture to reflux for 1 hour.

  • Add 2-chloro-N,N-dimethylacetamide (1.2 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

Application as a Building Block: Synthesis of Novel Derivatives

The carboxylic acid functionality of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid serves as a versatile handle for the synthesis of a wide range of derivatives, primarily through amide and ester bond formation.

Amide Bond Formation

The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry.[5] The following protocol outlines a general procedure for the synthesis of amide derivatives of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

This protocol describes the coupling of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid with a primary or secondary amine using a standard coupling agent.

Amide_Synthesis_Workflow step1 1. Activation of Carboxylic Acid step2 2. Addition of Amine step1->step2 step3 3. Reaction and Work-up step2->step3 step4 4. Purification step3->step4 product Amide Product step4->product

Caption: General workflow for amide synthesis.

  • 3-[(Dimethylcarbamoyl)methoxy]benzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dissolve 3-[(Dimethylcarbamoyl)methoxy]benzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Ester Bond Formation

Esterification is another fundamental transformation that can be readily applied to 3-[(Dimethylcarbamoyl)methoxy]benzoic acid to generate a variety of ester derivatives.

This protocol details the acid-catalyzed esterification of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid with an alcohol.

Caption: Fischer esterification of the title compound.

  • 3-[(Dimethylcarbamoyl)methoxy]benzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dissolve 3-[(Dimethylcarbamoyl)methoxy]benzoic acid (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.[6]

  • Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.

Potential Applications in Drug Discovery

The structural motifs present in 3-[(Dimethylcarbamoyl)methoxy]benzoic acid and its derivatives are of significant interest in medicinal chemistry. Benzoic acid derivatives are integral components of numerous approved drugs and are widely explored as scaffolds for the development of new therapeutic agents, including anticancer drugs.[2][3] The methoxy group can enhance the antioxidant properties of a molecule, while the carbamoyl moiety can improve pharmacokinetic properties.[7] The strategic combination of these functionalities makes this building block a promising starting point for the synthesis of novel compounds with potential biological activity.

Conclusion

3-[(Dimethylcarbamoyl)methoxy]benzoic acid is a valuable and versatile building block for the synthesis of novel compounds. Its trifunctional nature allows for the facile generation of diverse libraries of amides, esters, and other derivatives. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and utilize this compound in their drug discovery and materials science endeavors, paving the way for the exploration of new and innovative chemical entities.

References

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. National Institutes of Health. [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • 3-[(dimethylcarbamoyl)methoxy]benzoic acid (C11H13NO4). PubChem. [Link]

  • Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate. ResearchGate. [Link]

  • Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. YouTube. [Link]

  • Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. MDPI. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. ResearchGate. [Link]

  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Blogger. [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PubMed. [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]Cancer_an_Up-to-date_Review)

Sources

Application

Application Notes and Protocols for the Cellular Characterization of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the initial cell-based characterization of the novel compound 3-[(Dimethylcarbamoyl)methoxy]benz...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the initial cell-based characterization of the novel compound 3-[(Dimethylcarbamoyl)methoxy]benzoic acid . Given the limited publicly available data on its biological activity, we present a logical, multi-phase experimental workflow designed to efficiently profile its cytotoxic, anti-inflammatory, and anti-proliferative potential. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to generate robust and interpretable data for this new chemical entity.

Introduction and Rationale

The compound 3-[(Dimethylcarbamoyl)methoxy]benzoic acid is a synthetic organic molecule featuring a benzoic acid scaffold. While benzoic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties, the specific functional role of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid has not been characterized in existing literature. The initial phase of investigating a novel compound of unknown function is critical and should follow a structured approach, beginning with broad-spectrum assessments before moving to more targeted functional assays.

High-throughput screening (HTS) methodologies are instrumental in the early stages of drug discovery, allowing for the rapid assessment of large numbers of compounds against specific biological targets or cellular phenotypes.[1][2][3][4] This application note adapts the principles of HTS to outline a focused strategy for the primary characterization of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, establishing a foundational dataset for future, more in-depth mechanistic studies.

Our proposed workflow begins with determining the compound's cytotoxicity to establish a viable concentration range for subsequent functional assays. Following this, we will explore two common therapeutic areas where benzoic acid derivatives have shown activity: inflammation and cell proliferation.

Integrated Workflow for Compound Characterization

The following workflow provides a systematic approach to the initial biological evaluation of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

workflow cluster_prep Compound Preparation cluster_phase1 Phase 1: Cytotoxicity Profiling cluster_phase2 Phase 2: Anti-Inflammatory Screening cluster_phase3 Phase 3: Anti-Proliferative Screening Compound 3-[(Dimethylcarbamoyl)methoxy]benzoic acid Powder StockSol Prepare 10 mM Stock Solution in DMSO Compound->StockSol DoseResp Determine Concentration Range (e.g., 0.1 µM to 100 µM) StockSol->DoseResp MTT MTT Cytotoxicity Assay IC50 Calculate IC50 MTT->IC50 DoseResp->MTT NFkB_assay NF-κB Luciferase Reporter Assay IC50->NFkB_assay IC50->NFkB_assay Use non-toxic concentrations BrdU_assay BrdU Cell Proliferation Assay IC50->BrdU_assay IC50->BrdU_assay Use non-toxic concentrations LPS_stim Induce Inflammation (e.g., with LPS) LPS_stim->NFkB_assay

Caption: Workflow for initial characterization.

Phase 1: Cytotoxicity Profiling using the MTT Assay

A. Scientific Rationale

Before assessing the functional effects of a compound, it is imperative to determine the concentrations at which it may be cytotoxic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.[6][7] This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that reduces cell viability by 50%. All subsequent functional assays should be conducted at concentrations well below the IC50 to ensure that the observed effects are not due to cell death.

B. Experimental Protocol: MTT Assay

  • Cell Plating:

    • Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid in culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and a "no cells" blank control.

    • Remove the old medium from the cells and add 100 µL of the various compound concentrations.

    • Incubate for 24-48 hours.[8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

    • Read the absorbance at 570 nm using a microplate reader.

C. Data Presentation and Interpretation

Parameter Description Example Value
Test Compound 3-[(Dimethylcarbamoyl)methoxy]benzoic acidN/A
Cell Line HeLa (human cervical cancer)N/A
Seeding Density 1 x 10^4 cells/wellN/A
Treatment Duration 24 hoursN/A
Concentration Range 0.1 - 100 µMN/A
Calculated IC50 Concentration for 50% viability reductionTo be determined
  • Interpretation: The IC50 value will define the upper concentration limit for subsequent experiments. For functional assays, it is advisable to use concentrations at or below 1/10th of the IC50 value to avoid confounding cytotoxic effects.

Phase 2: Anti-Inflammatory Potential via NF-κB Reporter Assay

A. Scientific Rationale

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[9] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals (such as Lipopolysaccharide, LPS), a signaling cascade is initiated that leads to the translocation of NF-κB into the nucleus, where it binds to DNA and activates the transcription of inflammatory genes.[9]

A luciferase reporter assay is a highly sensitive method to measure the transcriptional activity of NF-κB.[9][10] This assay utilizes cells that have been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[11] When NF-κB is activated, it drives the expression of luciferase, and the resulting light emission can be quantified with a luminometer.[12] A reduction in luciferase activity in the presence of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid would suggest potential anti-inflammatory properties.

nfkbsignaling cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB sequesters IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Genes activates transcription of

Caption: Simplified NF-κB Signaling Pathway.

B. Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection and Plating:

    • Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[13]

    • Alternatively, use a commercially available stable cell line expressing an NF-κB reporter.[12][11]

    • Plate the transfected or stable cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Pre-treatment:

    • After 24 hours, remove the medium and add fresh medium containing various non-toxic concentrations of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid (determined from the MTT assay).

    • Include a vehicle control (DMSO).

    • Incubate for 1-2 hours.

  • Inflammatory Stimulation:

    • To all wells (except for the unstimulated control), add a pro-inflammatory stimulus such as LPS (1 µg/mL) or TNF-α (10 ng/mL) to activate the NF-κB pathway.

    • Incubate for an additional 6-8 hours.[12]

  • Luciferase Activity Measurement:

    • Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Measure the firefly and Renilla luciferase activity using a luminometer.

C. Data Analysis

  • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

  • Calculate the fold induction of NF-κB activity by the stimulus (LPS or TNF-α) compared to the unstimulated control.

  • Determine the percentage inhibition of NF-κB activity by 3-[(Dimethylcarbamoyl)methoxy]benzoic acid compared to the stimulated vehicle control.

Phase 3: Anti-Proliferative Effects via BrdU Incorporation Assay

A. Scientific Rationale

Uncontrolled cell proliferation is a hallmark of cancer. Many therapeutic agents are designed to inhibit this process. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a robust method for quantifying cell proliferation.[14] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle.[14][15] Incorporated BrdU can then be detected using a specific antibody, providing a direct measure of DNA synthesis and, therefore, cell proliferation.[14][15]

B. Experimental Protocol: BrdU Assay

  • Cell Plating and Treatment:

    • Seed a rapidly proliferating cell line (e.g., A549 or MCF-7) in a 96-well plate.

    • After 24 hours, treat the cells with non-toxic concentrations of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid for 24-72 hours.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well to a final concentration of 10 µM.[16]

    • Incubate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's doubling time.[16]

  • Fixation and Denaturation:

    • Remove the labeling medium and fix the cells with a fixing/denaturing solution.[17] This step is crucial as it denatures the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU.[14][15]

    • Incubate for 30 minutes at room temperature.[17]

  • Immunodetection:

    • Wash the wells with a wash buffer.

    • Add an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1 hour at room temperature.[17]

    • Wash the wells to remove any unbound antibody.

  • Signal Development and Measurement:

    • Add a substrate for the enzyme (e.g., TMB for HRP).

    • After a short incubation, add a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

C. Data Interpretation

A dose-dependent decrease in absorbance compared to the vehicle-treated control would indicate that 3-[(Dimethylcarbamoyl)methoxy]benzoic acid has anti-proliferative effects. This data can be used to calculate an EC50 value for the inhibition of proliferation.

Concluding Remarks and Future Directions

This application note provides a foundational strategy for the initial characterization of the novel compound 3-[(Dimethylcarbamoyl)methoxy]benzoic acid. By systematically assessing its cytotoxicity, anti-inflammatory, and anti-proliferative potential, researchers can generate a robust preliminary dataset.

Positive "hits" in any of these assays should be validated using orthogonal methods. For example, potential anti-inflammatory activity could be further investigated by measuring the secretion of specific cytokines (e.g., IL-6, TNF-α) via ELISA. Anti-proliferative effects could be confirmed with cell cycle analysis by flow cytometry. The data generated through these protocols will serve as a critical starting point for more extensive preclinical development and mechanistic studies.

References

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Gastra, A., et al. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PubMed Central. Retrieved from [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • MDPI. (2021). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • The Scientist. (2023). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved from [Link]

  • MDPI. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Bio-protocol. (2022). NF-κB luciferase reporter gene assays. Retrieved from [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

  • MDPI. (2020). In Vitro Anti-Inflammatory and Immunomodulatory Activities of an Extract from the Roots of Bupleurum rotundifolium. Retrieved from [Link]

Sources

Method

Topic: Characterizing Protein Interactions with 3-[(Dimethylcarbamoyl)methoxy]benzoic acid: A Guide to Biophysical Analysis

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Ligand In...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Ligand

In the landscape of drug discovery and chemical biology, the identification and characterization of novel molecular interactions are paramount. Small molecules that can selectively bind to protein targets are the cornerstone of modern therapeutics and chemical probes. This guide focuses on 3-[(Dimethylcarbamoyl)methoxy]benzoic acid , a compound with structural motifs—a benzoic acid core and a dimethylcarbamoyl group—that suggest its potential as a versatile ligand for protein binding.

The benzoic acid moiety is a well-established pharmacophore, often engaging in ionic and hydrogen-bonding interactions within protein active sites, as seen in inhibitors of targets like protein tyrosine phosphatases[1]. The addition of the (dimethylcarbamoyl)methoxy group provides further opportunities for hydrogen bonding and hydrophobic interactions, potentially enhancing both affinity and selectivity.

Due to the limited specific literature on this particular molecule, this document serves as a foundational guide, providing detailed, field-proven protocols for characterizing its binding to a protein of interest. We will proceed from first principles, applying the gold-standard biophysical techniques of Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to elucidate the complete thermodynamic and kinetic profile of the interaction. Our approach emphasizes not just the "how" but the critical "why" behind each experimental step, ensuring a robust and self-validating study.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is the first step in designing a successful binding study.

PropertyValueSource / Comment
Molecular Formula C₁₁H₁₃NO₄PubChem CID: 16769869
Molecular Weight 223.23 g/mol PubChem CID: 16769869
Appearance White to off-white solid (predicted)Based on related benzoic acid compounds[2][3].
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol[4][5].Stock solutions should be prepared in 100% DMSO.
Key Functional Groups Carboxylic acid, Ether, Amide, Aromatic ringOffers potential for ionic, hydrogen bond, and hydrophobic interactions.

PART 1: Foundational Preparations for a Robust Binding Assay

The quality of any binding data is directly dependent on the quality of the reagents. Inaccurate concentrations or impure samples are the most common sources of error in biophysical assays.

Ligand Preparation and Quality Control
  • Source and Purity: Obtain 3-[(Dimethylcarbamoyl)methoxy]benzoic acid from a reputable supplier with a specified purity of >95%, confirmed by HPLC and NMR.

  • Stock Solution Preparation:

    • Accurately weigh the solid compound using a calibrated analytical balance.

    • Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 50 mM). Rationale: DMSO is a common solvent for small molecules, but its concentration must be carefully matched in all solutions to avoid artifacts in sensitive assays like ITC and SPR[6].

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Concentration Verification: The concentration of the primary stock should be verified. While NMR is the most accurate method, for routine checks, UV-Vis spectroscopy can be used if a molar extinction coefficient has been determined.

Target Protein Preparation and Quality Control
  • Expression and Purification: The target protein should be expressed and purified to the highest possible degree (>95% purity as assessed by SDS-PAGE). Common purification strategies include affinity chromatography followed by size-exclusion chromatography (SEC)[7]. Rationale: SEC not only provides a final polishing step but also ensures the protein is monodisperse and in a buffer suitable for the binding assay.

  • Purity and Homogeneity Assessment:

    • SDS-PAGE: To confirm purity and molecular weight.

    • Size-Exclusion Chromatography (SEC): To ensure the protein is a single, monodisperse species and not aggregated.

    • Mass Spectrometry: To confirm the exact molecular weight and identify any post-translational modifications.

  • Accurate Concentration Determination: Use a reliable method to determine the protein concentration, such as UV-Vis absorbance at 280 nm (if the extinction coefficient is known) or a colorimetric assay like the Bradford or BCA assay, using a relevant protein standard (e.g., BSA).

  • Activity Verification: Whenever possible, the biological activity of the protein should be confirmed after purification and before use in binding assays. This can be done through enzyme assays or other functional readouts.

PART 2: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Profile

ITC is the gold standard for characterizing the thermodynamics of a binding event. It directly measures the heat released or absorbed as one molecule is titrated into another, providing a complete thermodynamic profile (ΔH, KD, ΔS, and stoichiometry 'n') in a single experiment[8][9].

Workflow for an ITC Experiment

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis P_Prep Prepare & Purify Target Protein Buffer_Prep Prepare & Dialyze in Matched Buffer P_Prep->Buffer_Prep L_Prep Prepare & Validate Ligand Stock L_Prep->Buffer_Prep Setup Instrument Setup & Equilibration Buffer_Prep->Setup Titration Perform Titration: Ligand (Syringe) into Protein (Cell) Setup->Titration Control Control Titration: Ligand into Buffer Titration->Control Integration Integrate Raw Power Peaks Titration->Integration Subtraction Subtract Heat of Dilution Control->Subtraction Integration->Subtraction Fitting Fit Isotherm to Binding Model Subtraction->Fitting Results Obtain Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fitting->Results

Caption: A streamlined workflow for ITC experiments.

Detailed ITC Protocol

Principle: In an ITC experiment, a solution of the ligand is titrated in small, precise injections into a sample cell containing the target protein. The instrument measures the minute temperature changes that occur upon binding[10][11].

1. Experimental Design & Causality:

  • Buffer Selection: Use a buffer with a low ionization enthalpy, such as phosphate or HEPES, to minimize buffer-induced heat effects. Rationale: Binding events are often linked to protonation/deprotonation events. Using buffers with different ionization enthalpies can help dissect the intrinsic binding enthalpy from the effects of proton exchange. The final dialysis buffer for the protein must be used to prepare all ligand dilutions to avoid large heats of dilution.

  • Concentration (The 'c' parameter): The 'c' parameter (c = n * [Protein] / KD) dictates the shape of the binding isotherm. An ideal 'c' value is between 10 and 500.

    • If the KD is unknown, start with a protein concentration in the cell of 10-20 µM and a ligand concentration in the syringe of 100-200 µM (a 10-fold excess).

    • This concentration ratio typically yields a sigmoidal binding curve that can be accurately fitted[8].

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the chosen ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

    • Use the final dialysis buffer to prepare the ligand solution from the DMSO stock. Ensure the final DMSO concentration is identical between the syringe and cell solutions (typically 1-2%).

    • Degas both the protein and ligand solutions for 5-10 minutes immediately before loading to prevent bubble formation.

  • Instrument Setup (e.g., Malvern MicroCal PEAQ-ITC):

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the protein solution into the sample cell (~300 µL).

    • Load the ligand solution into the titration syringe (~70 µL).

  • Titration Parameters:

    • Initial Delay: 60-120 seconds to establish a stable baseline.

    • Number of Injections: 19-20.

    • Injection Volume: 2 µL per injection.

    • Spacing: 150 seconds between injections to allow the signal to return to baseline.

    • Stirring Speed: 750 rpm.

  • Running the Experiment:

    • Perform an initial injection of ~0.4 µL to remove any ligand that may have diffused from the syringe tip. This data point is typically excluded from the final analysis.

    • Execute the titration sequence.

    • After the main experiment, perform a control titration by injecting the ligand solution into the buffer alone. Rationale: This measures the heat of dilution of the ligand, which must be subtracted from the primary binding data for accurate analysis[12].

3. Data Analysis:

  • Integration: The raw data (power vs. time) is integrated to yield the heat change (µcal or µJ) for each injection.

  • Normalization: The heat per injection is normalized by the moles of ligand injected to generate a plot of kcal/mol vs. molar ratio.

  • Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site independent) using the instrument's analysis software[11]. This process yields the key thermodynamic parameters.

Example ITC Data Presentation
ParameterValue
Stoichiometry (n) 1.05 ± 0.02
Dissociation Constant (KD) 5.2 µM
Binding Enthalpy (ΔH) -12.5 kcal/mol
Binding Entropy (TΔS) -5.4 kcal/mol
Gibbs Free Energy (ΔG) -7.1 kcal/mol

This data indicates an enthalpically-driven interaction, which is common for many ligand-protein binding events[13].

PART 3: Surface Plasmon Resonance (SPR) - The Kinetic Profile

SPR is a label-free optical technique that measures molecular interactions in real-time[14]. It is exceptionally powerful for determining the kinetics of binding—the association rate (kₐ) and the dissociation rate (kd)—which together define the equilibrium dissociation constant (KD = kd/kₐ)[15][16].

Workflow for an SPR Experiment

SPR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Chip_Prep Select & Prepare Sensor Chip Immobilize Immobilize Protein (Ligand) via Amine Coupling Chip_Prep->Immobilize Buffer_Prep Prepare Running Buffer & Analyte Series Immobilize->Buffer_Prep Setup Instrument Priming & Baseline Stab. Buffer_Prep->Setup Kinetics Inject Analyte Series (Association Phase) Setup->Kinetics Dissociation Flow Buffer (Dissociation Phase) Kinetics->Dissociation Ref_Subtract Reference Surface Subtraction Kinetics->Ref_Subtract Regen Regenerate Surface (If necessary) Dissociation->Regen Dissociation->Ref_Subtract Regen->Setup Blank_Subtract Blank (Buffer) Subtraction Ref_Subtract->Blank_Subtract Fitting Globally Fit Sensorgrams to Kinetic Model Blank_Subtract->Fitting Results Obtain Kinetic Parameters (ka, kd, KD) Fitting->Results

Caption: A standard workflow for SPR kinetic analysis.

Detailed SPR Protocol

Principle: In a typical SPR experiment, the protein ("ligand" in SPR terminology) is immobilized on a gold-plated sensor chip. A solution containing the small molecule ("analyte") is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a change in Response Units (RU)[14][17].

1. Experimental Design & Causality:

  • Immobilization Strategy: For a protein target and a small molecule analyte, the protein is almost always immobilized[18]. Covalent amine coupling to a CM5 sensor chip is a robust and common method. The goal is to achieve an immobilization level that will yield a theoretical maximum analyte response (Rₘₐₓ) of 50-100 RU. Rationale: Overly dense surfaces can lead to mass transport limitations and other artifacts. A lower density surface ensures the observed binding rates reflect the true interaction kinetics.

  • Analyte Concentration Series: A series of at least five analyte concentrations should be used, spanning a range from 0.1x to 10x the expected KD. A buffer-only injection ("zero concentration") must be included for double-referencing.

  • Running Buffer: The buffer should be identical to the analyte dilution buffer, typically a standard physiological buffer like HBS-EP+. It must contain a surfactant (e.g., 0.005% P20) to minimize non-specific binding and include the same percentage of DMSO as the analyte samples.

2. Step-by-Step Methodology:

  • Protein Immobilization (Amine Coupling on a CM5 chip):

    • Equilibrate the system with running buffer (e.g., HBS-EP+).

    • Activate the surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the protein (diluted to 10-20 µg/mL in 10 mM Acetate, pH 5.0) over the activated surface until the target immobilization level is reached.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared simultaneously using the same activation-deactivation procedure but without protein injection. Rationale: The reference cell is critical for subtracting bulk refractive index changes and any non-specific binding to the chip surface, isolating the specific binding signal[19].

  • Kinetic Analysis:

    • Prepare a serial dilution of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid in running buffer + matched DMSO. For an expected µM KD, concentrations might range from 100 nM to 10 µM.

    • Inject each concentration over the protein and reference surfaces for a set time (e.g., 120 seconds) to monitor the association phase .

    • Switch back to flowing only running buffer for an extended period (e.g., 300 seconds) to monitor the dissociation phase .

    • Between cycles, if necessary, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte and restore the baseline.

3. Data Analysis:

  • Data Processing (Double-Referencing):

    • First, subtract the signal from the reference flow cell from the signal from the active (protein-coated) flow cell.

    • Second, subtract the signal from the buffer-only (zero concentration) injection from all analyte injection sensorgrams. This removes systematic artifacts.

  • Model Fitting:

    • The processed sensorgrams are then globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's evaluation software[20]. Rationale: A global fit analyzes all concentrations simultaneously, yielding more robust and reliable kinetic rate constants.

Example SPR Data Presentation
ParameterValue
Association Rate (kₐ) 1.5 x 10⁴ M⁻¹s⁻¹
Dissociation Rate (kd) 7.8 x 10⁻² s⁻¹
Dissociation Constant (KD) 5.2 µM

The KD value derived from the ratio of the rate constants (kd/kₐ) should be in close agreement with the KD determined by ITC, providing strong validation of the binding interaction.

Conclusion and Forward Outlook

This guide provides a comprehensive and scientifically grounded framework for characterizing the interaction between the novel ligand 3-[(Dimethylcarbamoyl)methoxy]benzoic acid and a protein target. By meticulously following the detailed protocols for ITC and SPR, researchers can obtain a complete biophysical profile, including the binding affinity, stoichiometry, thermodynamics, and kinetics.

The causality-driven explanations for each experimental step are designed to empower scientists to not only execute these experiments but also to troubleshoot and adapt them for their specific systems. The combination of thermodynamic data from ITC and kinetic data from SPR provides a powerful, multi-faceted understanding of the molecular recognition event, which is an indispensable step in hit validation, lead optimization, and the broader field of chemical biology.

References

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Isothermal Titration Calorimetry: Theory and Practice. University of Granada. [Link]

  • Benzoic Acid | C6H5COOH | CID 243. PubChem. [Link]

  • Structure-based optimization of benzoic acids as inhibitors of protein tyrosine phosphatase 1B and low molecular weight protein tyrosine phosphatase. PubMed. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • Data processing. SPR-Pages. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Institutes of Health. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • A Review on the Ligand binding study by Isothermal Titration Calorimetry. ResearchGate. [Link]

  • Biophysical techniques for ligand screening and drug design. ResearchGate. [Link]

  • 3-Methoxy-2-(methoxycarbonyl)benzoic acid. PubChem. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]

  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. Living Journal of Computational Molecular Science. [Link]

  • What Are the Best Methods for Protein Purification? A Practical Guide. Cusabio. [Link]

  • Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. PubMed. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Determination of kinetic data using surface plasmon resonance biosensors. ResearchGate. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. National Institutes of Health. [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. [Link]

  • Fluorescence Polarization Assays. YouTube. [Link]

  • What is surface plasmon resonance (SPR)?. Cytiva. [Link]

  • Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. MDPI. [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. PubMed Central. [Link]

  • Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Life Sciences. [Link]

  • Properties of Benzoic Acid. BYJU'S. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • 3-(Methoxycarbonyl)benzoic acid. PubChem. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • 3-(methoxymethyl)benzoic Acid. PubChem. [Link]

  • Benzoic acid, 3-methoxy-, ethyl ester. PubChem. [Link]

  • Methyl 3-methoxybenzoate. PubChem. [Link]

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Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of "3-[(Dimethylcarbamoyl)methoxy]benzoic acid"

Welcome to the technical support center for the synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific Williamson ether synthesis. Below, you will find a detailed troubleshooting guide and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, focusing on causality and providing actionable solutions.

Q1: My reaction is incomplete. TLC analysis shows significant amounts of unreacted 3-hydroxybenzoic acid. What is the likely cause?

A1: An incomplete reaction is typically traced back to three primary factors: insufficient deprotonation of the starting phenol, suboptimal reaction temperature, or inadequate reaction time.

  • Causality (Deprotonation): The synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1] The first and most critical step is the quantitative deprotonation of the phenolic hydroxyl group on 3-hydroxybenzoic acid to form the more nucleophilic phenoxide ion.[2] If the base is not strong enough, not used in sufficient stoichiometric amounts, or if it's hygroscopic and has absorbed water, deprotonation will be incomplete. The carboxylate group is also deprotonated, so at least two equivalents of base are required.

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry: Ensure you are using at least two equivalents of a suitable base. While strong bases like sodium hydride (NaH) are effective for alcohols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and safer for phenols.[3] For this substrate, K₂CO₃ is a common and effective choice. Always use freshly dried base.

    • Solvent Choice: The solvent must be anhydrous. Polar aprotic solvents like acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base, leaving a highly reactive "naked" phenoxide anion.[2]

    • Temperature and Time: While many Williamson ether syntheses proceed at room temperature, heating the reaction mixture (e.g., to the reflux temperature of acetone, ~56°C) can significantly increase the reaction rate.[3] Monitor the reaction by TLC every few hours until the 3-hydroxybenzoic acid spot is no longer visible.

Q2: The yield is lower than expected, and I've isolated an isomeric impurity that is difficult to separate from my final product. What is this impurity?

A2: The most probable impurity is a C-alkylated byproduct. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to give the desired product, or a carbon atom on the aromatic ring (C-alkylation), typically at the ortho or para positions.[2]

  • Causality (O- vs. C-Alkylation): The ratio of O- to C-alkylation is heavily influenced by the reaction conditions.[2]

    • Solvent: This is the most critical factor. Polar aprotic solvents (DMF, DMSO, acetone) favor O-alkylation. Protic solvents (water, ethanol) can form hydrogen bonds with the phenoxide oxygen, sterically shielding it and promoting C-alkylation.[2]

    • Counter-ion: The nature of the cation can play a role, but solvent choice is more dominant.

  • Troubleshooting & Optimization:

    • Strictly Anhydrous Conditions: Ensure your solvent and reagents are completely dry. Water is a protic solvent that can promote C-alkylation.

    • Solvent Optimization: If you are using a solvent with even mild protic character, switch to a high-purity, anhydrous polar aprotic solvent like DMF or acetone.

    • Purification: If C-alkylation has already occurred, separation can be challenging. Recrystallization may be effective if the solubility profiles of the isomers are sufficiently different. Alternatively, column chromatography can be employed, though it may be difficult on a large scale.[4]

Q3: During the acidic workup, my product oiled out instead of precipitating as a solid, or the yield upon precipitation was very low. What went wrong?

A3: This issue typically points to problems with pH adjustment, solvent choice during extraction, or the presence of impurities that act as oils.

  • Causality (Precipitation): The product, 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, is isolated by converting its carboxylate salt (soluble in water) back to the neutral carboxylic acid (insoluble in water) by acidification.[5] For effective precipitation, the pH must be lowered sufficiently below the pKa of the carboxylic acid group (typically pKa ~4-5).

  • Troubleshooting Steps:

    • Verify Final pH: After adding acid, use a pH meter or pH paper to confirm that the aqueous phase has reached a pH of 2-3. This ensures complete protonation of the carboxylate.

    • Control Temperature: Precipitation is often more effective at lower temperatures. Cool the mixture in an ice bath before and during acidification to promote crystallization over oiling out.

    • Scratch & Seed: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization. Adding a small "seed" crystal of pure product can also be very effective.

    • Extraction Alternative: If the product remains oily, perform an extraction. Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product will move to the organic phase. Wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent. The resulting crude material can then be purified by recrystallization.[3]

Q4: I'm observing a significant amount of 2-hydroxy-N,N-dimethylacetamide in my crude product. How is this forming?

A4: This byproduct results from the hydrolysis of the alkylating agent, N,N-dimethyl-2-chloroacetamide. This can happen if there is excess water in the reaction mixture or during the workup.

  • Causality (Hydrolysis): Under basic conditions, the chloride on N,N-dimethyl-2-chloroacetamide can be displaced by a hydroxide ion (from water) in an SN2 reaction, forming 2-hydroxy-N,N-dimethylacetamide.[6][7] This side reaction consumes your alkylating agent and complicates purification. The amide bond itself can also be hydrolyzed under harsh acidic or basic conditions, but displacement of the chloride is more common under typical Williamson ether conditions.[8]

  • Preventative Measures:

    • Anhydrous Conditions: This is the most critical preventative measure. Use anhydrous solvents and ensure your starting materials and base are dry.

    • Controlled Workup: During workup, perform the acidification step promptly and at a controlled temperature (0-5 °C) to minimize potential hydrolysis of any unreacted alkylating agent or the product's amide group.

Process Flow & Key Decision Points

The following diagram illustrates the general workflow for the synthesis and highlights critical decision points for troubleshooting.

G cluster_prep Preparation cluster_workup Workup & Purification prep 1. Deprotonation 3-Hydroxybenzoic Acid + Base in Anhydrous Solvent react 2. Alkylation Add N,N-dimethyl-2-chloroacetamide Heat as needed prep->react monitor 3. Monitor by TLC react->monitor monitor->react quench 4. Quench/Filter monitor->quench Reaction Complete acidify 5. Acidify Aqueous Phase to pH 2-3 quench->acidify isolate 6. Isolate Product acidify->isolate purify 7. Purify (Recrystallization) isolate->purify isolate->purify Solid Precipitates extract 6a. Extract with Organic Solvent isolate->extract Product Oils Out extract->purify

Caption: Experimental workflow for the synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism and what are the key competing pathways?

A1: The primary reaction is a Williamson ether synthesis, which occurs via an SN2 mechanism. The key side reactions are C-alkylation and hydrolysis of the alkylating agent.

G cluster_main Main Reaction Pathway (O-Alkylation) cluster_side Side Reactions phenoxide Phenoxide Intermediate alkyl_halide + Cl-CH2-CON(Me)2 product Desired Product (O-Alkylated) phenoxide->product SN2 Attack (at Oxygen) c_alkylation C-Alkylated Byproduct hydrolysis Hydrolysis of Alkyl Halide phenoxide_res Phenoxide Intermediate (Resonance Form) phenoxide_res->c_alkylation SN2 Attack (at Carbon) alkyl_halide_side Cl-CH2-CON(Me)2 + H2O/OH- alkyl_halide_side->hydrolysis start 3-Hydroxybenzoic Acid + Base start->phenoxide start->phenoxide_res

Caption: Main (O-alkylation) vs. side (C-alkylation, hydrolysis) reaction pathways.

Q2: How do I choose the optimal base and solvent for this reaction?

A2: The optimal choice depends on balancing reactivity, cost, safety, and selectivity. The goal is to favor O-alkylation while minimizing side reactions.

ParameterRecommended ChoiceRationale
Base K₂CO₃ (Potassium Carbonate)Sufficiently basic to deprotonate the phenol, non-hygroscopic, inexpensive, and safer to handle than NaH. Use ≥2 equivalents.[3]
Solvent Acetone or Acetonitrile (ACN)Polar aprotic solvents that favor the SN2 reaction for O-alkylation.[2] They are easier to remove than higher-boiling solvents like DMF.
Temperature 50-80 °C (Reflux)Provides sufficient energy to overcome the activation barrier without promoting significant decomposition or side reactions.[9]
Q3: What analytical techniques are recommended for monitoring and characterization?

A3: A combination of techniques is essential for a successful synthesis.

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress. Use a mobile phase that gives good separation between the starting material (more polar) and the product (less polar). A typical system is ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid is protonated and gives a sharp spot.

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying impurities like the C-alkylated isomer.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural confirmation of the final product. Key signals to look for in ¹H NMR are the appearance of a singlet for the -O-CH₂- group (around 4.7 ppm) and the singlets for the N-methyl groups (around 2.9-3.1 ppm).

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Standard Laboratory Protocol

This protocol provides a reliable starting point for the synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

Materials:

  • 3-Hydroxybenzoic acid (1.0 eq)

  • N,N-Dimethyl-2-chloroacetamide (1.1 eq)[10]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone, anhydrous

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 10 mL per gram of 3-hydroxybenzoic acid).

  • Alkylation: Add N,N-dimethyl-2-chloroacetamide (1.1 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction progress using TLC until the starting 3-hydroxybenzoic acid is consumed.

  • Workup - Part 1 (Solvent Removal): Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Workup - Part 2 (Acidification): Redissolve the resulting residue in deionized water. Cool the solution in an ice bath (0-5 °C). Slowly add 2M HCl with vigorous stirring until the pH of the solution is 2-3. A white precipitate should form.

  • Isolation: Collect the white solid by vacuum filtration, washing the cake with cold deionized water.

  • Drying & Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References
  • Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.

  • 2-chloro-N,N-dimethylacetamide | C4H8ClNO. PubChem, NIH.

  • Chloroacetamide | ClCH2CONH2. PubChem, NIH.

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Dost.

  • Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid. BenchChem.

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications.

  • Process for the preparation of 3-hydroxybenzoic acid. Google Patents.

  • Phenolates- O-alkylation and C-alkylation. PharmaXChange.info.

  • Process for purifying 3.5-dimethyl benzoic acid. Google Patents.

  • Production method for 3, 5-dimethylbenzoic acid. Google Patents.

  • SAFETY DATA SHEET - 2-Chloro-N,N-dimethylacetamide. Fisher Scientific.

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate.

  • Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. PubMed.

  • Williamson Ether Synthesis Reaction Mechanism. YouTube.

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC, NIH.

  • Williamson Ether Synthesis reaction. BYJU'S.

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Optimization

Preventing byproduct formation in "3-[(Dimethylcarbamoyl)methoxy]benzoic acid" synthesis

Welcome to the technical support center for the synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific Williamson ether synthesis. Our goal is to provide you with in-depth, actionable insights to help you minimize byproduct formation, optimize your reaction conditions, and achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for synthesizing 3-[(Dimethylcarbamoyl)methoxy]benzoic acid?

The synthesis is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] In the first step, a base is used to deprotonate the most acidic proton of 3-hydroxybenzoic acid. This forms a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloro-N,N-dimethylacetamide, displacing the chloride leaving group to form the desired ether linkage.[1][4]

Q2: Which proton on 3-hydroxybenzoic acid is deprotonated first, and why is this important?

3-Hydroxybenzoic acid has two acidic protons: one on the carboxylic acid group (-COOH) and one on the phenolic hydroxyl group (-OH). The carboxylic acid proton is significantly more acidic (pKa ≈ 4) than the phenolic proton (pKa ≈ 10).[5][6] Therefore, a base will deprotonate the carboxylic acid first. However, the resulting carboxylate is a much weaker nucleophile than the phenoxide. To initiate the desired ether synthesis, a sufficient amount of a strong enough base must be used to deprotonate the phenolic hydroxyl group to form the reactive phenoxide. Inadequate deprotonation of the phenol is a common cause of low yields.

Q3: What are the most common byproducts I should anticipate in this synthesis?

The primary byproducts stem from side reactions involving the starting materials and the product itself. Key potential byproducts include:

  • Unreacted 3-hydroxybenzoic acid: Due to incomplete deprotonation or poor solubility.

  • N,N-dimethylglycolamide: Formed from the hydrolysis of the alkylating agent, 2-chloro-N,N-dimethylacetamide, under basic conditions.[7]

  • 3-hydroxy-N,N-dimethylbenzamide: A potential product if the amide bond of the target molecule is hydrolyzed during workup or under harsh reaction conditions.

  • Dialkylated product: Where the alkylating agent reacts with both the phenolic oxygen and the carboxylate oxygen, although this is less common.

  • Products from impurities: Impurities in the starting 2-chloro-N,N-dimethylacetamide can introduce other related byproducts.

Troubleshooting Guide: Byproduct Formation & Low Yield

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low yield with significant recovery of unreacted 3-hydroxybenzoic acid.

Q: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of my starting phenol. What went wrong?

A: This issue almost always points to a problem with the deprotonation of the phenolic hydroxyl group.

  • Causality: The Williamson ether synthesis relies on the formation of a potent nucleophile, the phenoxide ion.[1] If the base is too weak or used in insufficient stoichiometric amounts, it will only deprotonate the more acidic carboxylic acid group. The resulting carboxylate is not nucleophilic enough to effectively attack the alkyl chloride.

  • Troubleshooting Steps:

    • Base Selection: Ensure your base is strong enough to deprotonate a phenol (pKa ~10). While strong bases like sodium hydride (NaH) are effective, they can be hazardous.[4] A common and safer choice is potassium carbonate (K₂CO₃), often used in polar aprotic solvents like DMF or acetonitrile.[1][8] The reaction may require heating to proceed efficiently.

    • Stoichiometry: You must use at least two equivalents of the base: one to deprotonate the carboxylic acid and a second to deprotonate the phenol. It is often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the equilibrium towards the phenoxide.

    • Solvent Choice: The solvent must be able to dissolve the starting materials, particularly the phenoxide salt. Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices as they solvate the cation but leave the nucleophilic anion highly reactive.[1] Using protic solvents like ethanol will slow the reaction rate.[1]

  • Workflow Diagram: Diagnosing Low Conversion

    G Start Low Yield & High Starting Material CheckBase Review Base Selection & Stoichiometry Start->CheckBase IsBaseStrong Is pKa(conj. acid) > 10? CheckBase->IsBaseStrong IsStoichCorrect Are >2 equivalents used? IsBaseStrong->IsStoichCorrect Yes ChangeBase Action: Switch to stronger base (e.g., K₂CO₃, NaH) IsBaseStrong->ChangeBase No IncreaseEquiv Action: Increase base to 2.2-2.5 eq. IsStoichCorrect->IncreaseEquiv No CheckSolubility Assess Reactant Solubility IsStoichCorrect->CheckSolubility Yes IncreaseEquiv->CheckSolubility ChangeBase->CheckSolubility IsSolventAprotic Is solvent polar aprotic (DMF, Acetonitrile)? CheckSolubility->IsSolventAprotic ChangeSolvent Action: Switch to DMF or Acetonitrile IsSolventAprotic->ChangeSolvent No Success Problem Resolved IsSolventAprotic->Success Yes ChangeSolvent->Success

    Caption: Troubleshooting workflow for low reaction yield.
Problem 2: An impurity with a mass corresponding to the hydrolysis of the alkylating agent is detected.

Q: My LC-MS shows a peak for N,N-dimethylglycolamide. How can I prevent its formation?

A: This byproduct arises from the reaction of 2-chloro-N,N-dimethylacetamide with hydroxide ions or water present in the reaction mixture.

  • Causality: The alkylating agent, 2-chloro-N,N-dimethylacetamide, is susceptible to nucleophilic attack by water or hydroxide, especially at elevated temperatures.[7] This leads to the formation of N,N-dimethylglycolamide, consuming your reagent and complicating purification.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure your solvent and reagents are dry. Use anhydrous grade solvents and dry your 3-hydroxybenzoic acid and base (e.g., by heating K₂CO₃ under vacuum) before use.

    • Temperature Control: While heating is often necessary, excessive temperatures (>100 °C) can accelerate hydrolysis.[1] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 60-80 °C).[1][9]

    • Phase-Transfer Catalysis (PTC): An excellent strategy to minimize hydrolysis is to use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[1][10] This allows the reaction to be run in a biphasic system (e.g., toluene/water) with a base like NaOH. The catalyst transports the phenoxide from the aqueous phase to the organic phase to react with the alkylating agent, keeping the bulk of the alkylating agent away from the aqueous hydroxide.[1]

  • Reaction Pathways: Main vs. Side Reaction

    G cluster_0 Desired Pathway (SN2) cluster_1 Side Reaction (Hydrolysis) Phenoxide 3-Carboxy-phenoxide Product Desired Product Phenoxide->Product attacks C-Cl AlkylHalide 2-Chloro-N,N-dimethylacetamide AlkylHalide->Product Hydroxide OH⁻ / H₂O Byproduct N,N-dimethylglycolamide Hydroxide->Byproduct attacks C-Cl AlkylHalide2 2-Chloro-N,N-dimethylacetamide AlkylHalide2->Byproduct

    Caption: Competing reaction pathways for the alkylating agent.
Problem 3: The final product is difficult to purify from the starting material.

Q: I'm struggling with the purification. How can I effectively separate my product from unreacted 3-hydroxybenzoic acid?

A: Purification relies on exploiting the differences in the acidity of the product and the starting material.

  • Causality: The product, 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, has only one acidic proton (on the carboxylic acid), whereas the starting material, 3-hydroxybenzoic acid, has two (carboxylic and phenolic). This difference in acidity is the key to a clean separation.

  • Optimized Workup & Purification Protocol:

    • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature and dilute it with water.

    • Basify: Adjust the pH of the aqueous solution to ~8.5-9.0 using a mild base like sodium bicarbonate (NaHCO₃). At this pH, the carboxylic acid groups of both the product and the starting material will be deprotonated, making them water-soluble salts. The phenolic group of any unreacted 3-hydroxybenzoic acid will remain largely protonated.

    • Organic Wash: Extract the basic aqueous solution with a non-polar organic solvent like ethyl acetate or dichloromethane. This wash will remove any non-acidic organic impurities. Discard the organic layer.

    • Acidify to Isolate Product: Carefully acidify the aqueous layer to a pH of ~3.5-4.0 with a dilute acid (e.g., 1M HCl). At this pH, the product's carboxylic acid will be protonated, causing it to precipitate out of the solution while the more acidic starting material remains dissolved as its carboxylate.

    • Filter and Wash: Collect the precipitated product by filtration. Wash the solid with cold water to remove any trapped salts.

    • Recrystallization: If further purification is needed, recrystallize the product from a suitable solvent system, such as an ethanol/water or acetone/water mixture.

  • Data Summary: Key pKa Values for Separation

    Compound Acidic Group Approximate pKa State at pH 8.5 State at pH 3.5
    3-Hydroxybenzoic acid Carboxylic acid ~4.0[5] Deprotonated (soluble) Deprotonated (soluble)
    Phenolic hydroxyl ~10.0 Protonated Protonated

    | Product | Carboxylic acid | ~4.0-4.5 | Deprotonated (soluble) | Protonated (insoluble) |

Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Dichloromethane:Methanol:Acetic Acid (e.g., 90:9:1) typically provides good separation.

  • Spotting: On a single plate, spot the starting material (3-hydroxybenzoic acid), the co-spot (starting material + reaction mixture), and the reaction mixture.

  • Development: Develop the plate in a chamber saturated with the mobile phase.[10]

  • Visualization: Visualize the spots under UV light (254 nm).[10] The starting material will appear as a spot with a lower Rf value than the product, which is less polar. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzanilide.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Google Patents. (2015). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • Google Patents. (1995). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link]

  • FooDB. (2010). Showing Compound 3-Hydroxybenzoic acid (FDB010507). [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • PubMed. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. [Link]

  • Google Patents. (1976).
  • ResearchGate. (2009). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. [Link]

  • ResearchGate. (2006). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]

  • Quora. (2017). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?[Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • National Institutes of Health. (2021). Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine. [Link]

  • National Institutes of Health. 2-chloro-N,N-dimethylacetamide. PubChem. [Link]

  • Google Patents. Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. [Link]

  • ResearchGate. (2019). Are Benzoic Acids Always More Acidic Than Phenols? The Case of ortho-, meta-, and para-Hydroxybenzoic Acids. [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Google Patents. (2019). US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).
  • ResearchGate. (2014). Chloroacetonitrile and N,2-Dichloroacetamide Formation from the Reaction of Chloroacetaldehyde and Monochloramine in Water. [Link]

  • Exposome-Explorer. 3-Hydroxybenzoic acid (Compound). [Link]

  • Pearson+. Phenols are less acidic than carboxylic acids, with values of pKa...[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid

Section 1: Understanding the Molecule - Physicochemical Profile The successful purification of any compound begins with an understanding of its physical and chemical properties. 3-[(Dimethylcarbamoyl)methoxy]benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Understanding the Molecule - Physicochemical Profile

The successful purification of any compound begins with an understanding of its physical and chemical properties. 3-[(Dimethylcarbamoyl)methoxy]benzoic acid possesses three key functional groups that dictate its solubility and behavior: a carboxylic acid, an ether, and a tertiary amide. This combination imparts a moderate degree of polarity.

To logically deduce a starting point for recrystallization, we can analyze the properties of the parent structure, 3-Methoxybenzoic acid, which has well-documented characteristics.

Property3-[(Dimethylcarbamoyl)methoxy]benzoic acid3-Methoxybenzoic acid (Structural Analog)Rationale & Implication for Recrystallization
Molecular Formula C₁₁H₁₃NO₄[1]C₈H₈O₃[2]The addition of the dimethylcarbamoyl-methoxy group increases molecular weight and adds a polar, hydrogen-bond accepting amide group.
Appearance Not specified; likely a white to off-white solid.White crystalline powder.[2][3]The target compound is expected to be a solid at room temperature, suitable for recrystallization.
Melting Point (°C) Not specified.105-110.5[2][3]This is a critical parameter. If the melting point is below the boiling point of the chosen solvent, the compound may "oil out".[4] We must select a solvent system that boils below the compound's melting point or manage the process carefully.
Solubility Profile Not specified.Soluble in boiling water, freely soluble in ethanol, soluble in methanol.[2][3]The high solubility in hot water and ethanol makes an ethanol/water solvent system an excellent and highly tunable starting point for recrystallization.[3]
Section 2: Recommended Recrystallization Protocol

This protocol is designed as a robust starting point based on the analysis of the compound's structural features and analog data. The use of an ethanol/water mixed-solvent system offers high tunability to achieve optimal purity and yield.

Step-by-Step Methodology
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-[(Dimethylcarbamoyl)methoxy]benzoic acid. Add the minimum volume of hot ethanol required to fully dissolve the solid. Stir and maintain the temperature near the boiling point of ethanol.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter that would otherwise be trapped in the final crystals.

  • Induce Supersaturation: To the clear, hot ethanolic solution, add hot water dropwise with constant swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are at the ideal starting point for slow, controlled crystallization.

  • Slow Cooling: Cover the flask with a watch glass to prevent rapid solvent evaporation and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is essential for the formation of large, pure crystals.[5]

  • Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization medium) to rinse away any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.

Experimental Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Add Crude Solid to Flask B Add Minimum Volume of Hot Ethanol A->B C Stir Until Fully Dissolved B->C D Add Hot Water Dropwise to Cloud Point C->D Solution Ready E Add Hot Ethanol Dropwise to Clarity D->E F Slow Cool to Room Temperature E->F Induce Crystallization G Cool in Ice-Water Bath F->G H Vacuum Filtration G->H Crystals Formed I Wash with Cold Solvent Mixture H->I J Dry Under Vacuum I->J K K J->K Pure Product G Start Experiment Outcome OiledOut Compound 'Oiled Out' Start->OiledOut NoCrystals No Crystals Formed Start->NoCrystals LowYield Low Crystal Yield Start->LowYield Success Pure Crystals Obtained Start->Success Sol1 Re-heat solution Add more primary solvent Cool slowly OiledOut->Sol1 Troubleshoot Sol2 1. Scratch flask wall 2. Add seed crystal 3. Boil off excess solvent NoCrystals->Sol2 Troubleshoot Sol3 1. Use minimum solvent 2. Maximize cooling time 3. Recover 2nd crop from filtrate LowYield->Sol3 Troubleshoot Sol1->Success Sol2->Success Sol3->Success

Caption: A decision tree for troubleshooting common recrystallization issues.

Section 4: Frequently Asked Questions (FAQs)

Q: What are other potential solvent systems for this compound? A: Based on the molecule's polarity, other protic/polar aprotic solvent mixtures are excellent candidates. Consider screening:

  • Isopropanol / Water: Similar to ethanol/water but with a slightly higher boiling point.

  • Acetone / Water: Good for moderately polar compounds.

  • Methanol / Water: Methanol has high solvating power, which might require a larger proportion of water as the anti-solvent.

Q: How do I perform a quick solvent screen on a small scale? A: Use small test tubes. Place a few milligrams of your crude solid in each tube. Add a potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid well. Then, heat the tube in a water bath. If the solid dissolves completely when hot, it is a promising solvent. Finally, cool the tube to see if crystals form. [6]This quick test can save significant amounts of material.

Q: Can I use a single solvent instead of a mixed-solvent system? A: Yes, if you can find one that meets the criteria: high solubility at high temperature and low solubility at low temperature. [6]Single-solvent systems are simpler to handle as you don't need to fine-tune the solvent ratio. However, mixed-solvent systems are often more versatile and allow for precise control over the saturation point, making them powerful tools for purifying novel compounds.

References
  • PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxybenzoic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(dimethylcarbamoyl)methoxy]benzoic acid (C11H13NO4). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis of 3-[(Dimethylcarbamoyl)methoxy]benzoic Acid: A Framework for Novel Enzyme Inhibitor Evaluation

This guide provides a comprehensive framework for the comparative efficacy analysis of "3-[(Dimethylcarbamoyl)methoxy]benzoic acid," a novel compound within the broader, pharmacologically significant class of benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative efficacy analysis of "3-[(Dimethylcarbamoyl)methoxy]benzoic acid," a novel compound within the broader, pharmacologically significant class of benzoic acid derivatives. Due to the nascent stage of research on this specific molecule, direct experimental data on its biological efficacy is not yet publicly available. Therefore, this document serves as both a detailed methodological guide and a conceptual framework for its evaluation, presented from the perspective of a senior application scientist. We will contextualize its potential application as a tyrosinase inhibitor, a well-established target for which other benzoic acid derivatives have shown significant promise.[1]

The narrative will elucidate the critical thinking behind experimental design, data interpretation, and the establishment of a self-validating protocol, ensuring scientific rigor and trustworthiness in the evaluation of this novel chemical entity.

Introduction: The Therapeutic Potential of Benzoic Acid Derivatives

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[2] Their structural simplicity and amenability to synthetic modification allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Various derivatives have been investigated and developed for diverse therapeutic applications, including as anticancer agents, local anesthetics, and enzyme inhibitors.[4][5] The core benzoic acid scaffold provides a robust platform for designing molecules that can interact with specific biological targets.[2]

The subject of this guide, 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, possesses distinct structural features—a carboxylic acid group, a methoxy linker, and a dimethylcarbamoyl moiety—that suggest its potential for targeted biological activity, likely through specific interactions with enzyme active sites. This guide will use its potential as a tyrosinase inhibitor as an illustrative example for a rigorous comparative analysis.

Hypothetical Target and Rationale: Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Consequently, the discovery of potent tyrosinase inhibitors is an active area of research in dermatology and cosmetics. Several benzoic acid derivatives have demonstrated inhibitory activity against tyrosinase, making this a plausible and scientifically grounded therapeutic target for our subject compound.[1]

Our comparative analysis will therefore focus on evaluating the efficacy of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid against a well-characterized tyrosinase inhibitor, Kojic acid, which serves as a standard benchmark in the field.[1]

Experimental Workflow for Comparative Efficacy

The following diagram outlines the comprehensive workflow designed to assess the inhibitory potential of our lead compound and compare it with the established standard.

Caption: Experimental workflow for efficacy analysis.

Detailed Experimental Protocols

Objective: To determine the concentration of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid required to inhibit 50% of mushroom tyrosinase activity (IC50).

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (substrate)

  • Phosphate Buffer (pH 6.8)

  • 3-[(Dimethylcarbamoyl)methoxy]benzoic acid (dissolved in DMSO)

  • Kojic Acid (positive control, dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer. The final concentration of DMSO in the reaction mixture should be kept below 1%.

  • In a 96-well plate, add 50 µL of the various concentrations of the test compound or Kojic acid.

  • Add 50 µL of mushroom tyrosinase solution (200 units/mL) to each well.

  • Incubate the plate at 25°C for 10 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 100 µL of L-DOPA solution (2 mM).

  • Immediately measure the absorbance at 475 nm (formation of dopachrome) every minute for 20 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Rationale for Experimental Choices:

  • Mushroom Tyrosinase: It is a commercially available and widely accepted model for preliminary screening of tyrosinase inhibitors due to its structural similarity to human tyrosinase.

  • L-DOPA as substrate: L-DOPA is a natural substrate for tyrosinase, and the formation of its oxidized product, dopachrome, is easily quantifiable spectrophotometrically.

  • Kojic Acid as a positive control: This provides a benchmark for evaluating the potency of the test compound, ensuring the assay is performing as expected.

Data Presentation and Comparative Analysis

The following tables present hypothetical but realistic data that would be generated from the described experiments.

Table 1: Comparative Potency of Tyrosinase Inhibitors

CompoundIC50 (µM)Standard Deviation
3-[(Dimethylcarbamoyl)methoxy]benzoic acid8.5± 0.7
Kojic Acid (Standard)16.7± 1.2

Table 2: Enzyme Kinetics Parameters

CompoundInhibition TypeKm (mM)Vmax (µmol/min)
3-[(Dimethylcarbamoyl)methoxy]benzoic acidCompetitive0.8 (apparent)0.5
Control (No Inhibitor)-0.40.5

Interpretation of Hypothetical Data: The hypothetical data in Table 1 suggests that 3-[(Dimethylcarbamoyl)methoxy]benzoic acid (IC50 = 8.5 µM) is approximately twice as potent as the standard inhibitor, Kojic acid (IC50 = 16.7 µM). This would be a significant finding, warranting further investigation.

The kinetic data in Table 2 indicates a competitive inhibition mechanism for our lead compound, as the apparent Km increases while the Vmax remains unchanged. This suggests that the inhibitor likely binds to the active site of the enzyme, competing with the substrate.

Visualizing the Mechanism of Action

The following diagram illustrates a hypothetical competitive inhibition mechanism for 3-[(Dimethylcarbamoyl)methoxy]benzoic acid on tyrosinase.

G cluster_0 Enzyme-Substrate Interaction (Normal Reaction) cluster_1 Competitive Inhibition E Tyrosinase (E) ES ES Complex E->ES S L-DOPA (S) S->ES ES->E E + P P Dopachrome (P) E2 Tyrosinase (E) EI EI Complex (Inactive) E2->EI I Inhibitor (I) 3-[(Dimethylcarbamoyl)methoxy]benzoic acid I->EI

Caption: Hypothetical competitive inhibition mechanism.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the comparative efficacy analysis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, using tyrosinase inhibition as a well-founded hypothetical application. The proposed workflow, from initial screening to mechanistic studies, provides a clear path for elucidating the compound's therapeutic potential.

Should the hypothetical data presented here be substantiated by actual experimental results, 3-[(Dimethylcarbamoyl)methoxy]benzoic acid would represent a promising lead compound for the development of novel treatments for hyperpigmentation disorders. Future work would involve in vitro studies on human cell lines, followed by in vivo efficacy and safety assessments.

The principles and methodologies detailed in this guide are broadly applicable to the evaluation of other novel enzyme inhibitors and underscore the importance of a systematic, comparative approach in modern drug discovery.

References

  • Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 500-506. [Link]

  • Zhang, H., et al. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1334. [Link]

  • Ahmad, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Pharmacy 180. (n.d.). Benzoic acid derivatives. [Link]

  • Lokadi, L. P., et al. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). International Journal of Pharmaceutical and Clinical Research, 10(4), 123-128. [Link]

  • Slideshare. (2016). Benzoic acid derivatives. [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating the Potential of 3-[(Dimethylcarbamoyl)methoxy]benzoic Acid

Introduction: Rationale for Investigation In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of progress. Benzoic acid and its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of progress. Benzoic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the basis of numerous established drugs and serving as versatile intermediates in the synthesis of new therapeutic agents.[1][2] The subject of this guide, 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, is a novel compound that combines the foundational benzoic acid structure with a dimethylcarbamoyl-methoxy side chain. This unique combination of functional groups suggests the potential for diverse biological activities, warranting a systematic evaluation against established standard compounds.

This guide provides a comprehensive framework for benchmarking 3-[(Dimethylcarbamoyl)methoxy]benzoic acid. Given the structural alerts within the molecule and the known activities of related benzoic acid derivatives, we hypothesize a potential role for this compound as an anticancer agent. Therefore, this guide will focus on a head-to-head comparison of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid with Benzoic Acid , the parent compound, and 5-Fluorouracil (5-FU) , a standard chemotherapeutic agent, in the context of in vitro anticancer activity. The methodologies, data interpretation, and scientific reasoning outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust template for the evaluation of novel chemical entities.

Compound Profiles

A thorough understanding of the physicochemical properties of the compounds under investigation is critical for experimental design and interpretation of results.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
3-[(Dimethylcarbamoyl)methoxy]benzoic acid C11H13NO4223.23Benzoic acid core, ether linkage, dimethylcarbamoyl group.[3]
Benzoic Acid C7H6O2122.12A simple aromatic carboxylic acid, serving as a structural baseline.[4]
5-Fluorouracil (5-FU) C4H3FN2O2130.08A pyrimidine analog, a widely used antimetabolite in cancer therapy.

Experimental Design: A Multi-faceted Approach to Benchmarking

The following experimental workflow is designed to provide a comprehensive in vitro assessment of the anticancer potential of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

experimental_workflow cluster_prep Compound Preparation & Cell Culture cluster_assay Primary Screening: Cytotoxicity cluster_analysis Data Analysis & Interpretation cluster_mechanism Mechanistic Studies prep Stock Solution Preparation (DMSO) cell Cell Line Maintenance (e.g., MCF-7, A549) assay MTT Assay (24h, 48h, 72h) cell->assay ic50 IC50 Determination assay->ic50 selectivity Selectivity Index Calculation (vs. normal cell line) ic50->selectivity apoptosis Apoptosis Assay (Annexin V/PI Staining) selectivity->apoptosis cycle Cell Cycle Analysis (Flow Cytometry) selectivity->cycle

Figure 1: A generalized workflow for the in vitro benchmarking of a novel compound for potential anticancer activity.

Detailed Experimental Protocols

1. Cell Culture and Maintenance:

  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)

    • A549 (human lung carcinoma)

    • HEK293 (human embryonic kidney - as a non-cancerous control for selectivity assessment)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Stock solutions of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, Benzoic Acid, and 5-Fluorouracil are prepared in sterile dimethyl sulfoxide (DMSO) at a concentration of 100 mM.

  • Working solutions are prepared by serially diluting the stock solutions in the complete culture medium to the desired concentrations. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.

3. MTT Cytotoxicity Assay:

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (0.1% DMSO) and a positive control (5-FU) are included.

    • The plates are incubated for 24, 48, and 72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Data and Interpretation

The following tables represent hypothetical data from the described experiments to illustrate the benchmarking process.

Table 1: IC50 Values (µM) of Test Compounds on Cancer Cell Lines after 48h Treatment

CompoundMCF-7A549
3-[(Dimethylcarbamoyl)methoxy]benzoic acid 25.3 ± 2.138.7 ± 3.5
Benzoic Acid > 100> 100
5-Fluorouracil (5-FU) 5.8 ± 0.78.2 ± 1.1

Table 2: IC50 Values (µM) on a Non-Cancerous Cell Line and Calculated Selectivity Index (SI)

CompoundHEK293 (IC50)SI (HEK293/MCF-7)SI (HEK293/A549)
3-[(Dimethylcarbamoyl)methoxy]benzoic acid 85.1 ± 7.93.362.20
Benzoic Acid > 100--
5-Fluorouracil (5-FU) 15.2 ± 1.82.621.85

Interpretation of Hypothetical Data:

  • Anticancer Activity: The hypothetical data suggests that 3-[(Dimethylcarbamoyl)methoxy]benzoic acid exhibits moderate cytotoxic activity against both MCF-7 and A549 cancer cell lines, with IC50 values in the micromolar range. In contrast, the parent compound, Benzoic Acid, shows no significant activity at concentrations up to 100 µM. This indicates that the dimethylcarbamoyl-methoxy substitution is crucial for the observed cytotoxic effect.

  • Comparison to Standard: While not as potent as the standard chemotherapeutic agent 5-Fluorouracil, the novel compound demonstrates a clear anticancer effect.

  • Selectivity: The Selectivity Index (SI) provides a measure of the compound's preferential toxicity towards cancer cells over normal cells. A higher SI value is desirable. In this hypothetical scenario, 3-[(Dimethylcarbamoyl)methoxy]benzoic acid shows a slightly better selectivity profile than 5-FU for the MCF-7 cell line, suggesting a potentially wider therapeutic window.

Mechanistic Insights: Elucidating the Mode of Action

To further understand the potential of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, it is essential to investigate its mechanism of action.

Figure 2: A putative signaling pathway illustrating potential mechanisms of action for an anticancer compound.

Based on the cytotoxic activity, further investigations could include:

  • Apoptosis Assays (Annexin V/PI Staining): To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To assess if the compound causes arrest at a specific phase of the cell cycle, thereby inhibiting proliferation.

  • Reactive Oxygen Species (ROS) Measurement: To explore the possibility of induced oxidative stress as a mechanism of cell death.

Conclusion and Future Directions

This guide presents a structured approach for the initial benchmarking of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid as a potential anticancer agent. The hypothetical data illustrates a scenario where the novel compound demonstrates promising, albeit moderate, cytotoxic activity with a favorable selectivity profile compared to a standard chemotherapeutic. The parent compound, benzoic acid, serves as a crucial negative control, highlighting the importance of the chemical modifications in the novel derivative.

Future research should focus on validating these initial findings through more extensive in vitro and in vivo studies. This would include screening against a broader panel of cancer cell lines, detailed mechanistic studies to identify the specific molecular targets, and preclinical animal models to evaluate efficacy and safety. The framework provided in this guide offers a solid foundation for the systematic evaluation of this and other novel benzoic acid derivatives in the quest for new therapeutic interventions.

References

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid.
  • Sigma-Aldrich. (n.d.). 3-Methoxybenzoic acid.
  • ChemicalBook. (2025). 3-Methoxybenzoic acid.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid.
  • Smolecule. (2023). 3-[(Dimethylcarbamoyl)amino]benzoic acid.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • PrepChem.com. (n.d.). Synthesis of 3methoxybenzoic acid.
  • PubChemLite. (n.d.). 3-[(dimethylcarbamoyl)methoxy]benzoic acid (C11H13NO4).
  • PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • Sigma-Aldrich. (n.d.). Benzoic acid Pharmaceutical Secondary Standard; Certified Reference Material.

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Validation

In Vitro Validation of "3-[(Dimethylcarbamoyl)methoxy]benzoic acid" as a Potential Anti-Inflammatory Agent: A Comparative Guide

This guide provides a comprehensive framework for the in vitro validation of the anti-inflammatory activity of a novel compound, "3-[(Dimethylcarbamoyl)methoxy]benzoic acid." Given the prevalence of inflammatory diseases...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of the anti-inflammatory activity of a novel compound, "3-[(Dimethylcarbamoyl)methoxy]benzoic acid." Given the prevalence of inflammatory diseases and the continued search for more effective and safer therapeutics, rigorous preclinical evaluation of new chemical entities is paramount. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them. We will objectively compare the performance of our test compound with established non-steroidal anti-inflammatory drugs (NSAIDs) and provide the necessary tools for a thorough evaluation.

Introduction: The Quest for Novel Anti-Inflammatory Compounds

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A cornerstone of anti-inflammatory therapy is the use of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2][3]

While the therapeutic efficacy of NSAIDs is well-established, their use can be associated with significant side effects, including gastrointestinal complications and cardiovascular risks.[1] This has fueled the search for new anti-inflammatory agents with improved safety profiles. "3-[(Dimethylcarbamoyl)methoxy]benzoic acid" is a novel benzoic acid derivative. While direct biological data for this specific compound is not yet widely available, the benzoic acid scaffold is present in several known anti-inflammatory agents, suggesting its potential in this therapeutic area.

This guide outlines a series of in vitro experiments designed to rigorously assess the anti-inflammatory properties of "3-[(Dimethylcarbamoyl)methoxy]benzoic acid." We will focus on its potential as a COX inhibitor and compare its activity against two well-characterized NSAIDs: Diclofenac , a potent non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.[4][5][6]

Hypothesized Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

We hypothesize that "3-[(Dimethylcarbamoyl)methoxy]benzoic acid" exerts its anti-inflammatory effects by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[7] The arachidonic acid cascade, depicted below, illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins.

Arachidonic Acid Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Inflammation Inflammation, Pain, Fever PGE2->Inflammation

Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes.

Comparative Analysis: Benchmarking Against a Non-Selective and a Selective COX Inhibitor

To contextualize the activity of "3-[(Dimethylcarbamoyl)methoxy]benzoic acid," it is essential to compare it to established drugs.

  • Diclofenac: A widely used NSAID that exhibits potent, non-selective inhibition of both COX-1 and COX-2.[6] It serves as a benchmark for potent anti-inflammatory activity.

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[8][9][10] Comparing our test compound to celecoxib will help determine its selectivity profile.

In Vitro Validation Strategy: A Multi-tiered Approach

Our validation strategy employs a combination of enzymatic and cell-based assays to provide a comprehensive understanding of the compound's anti-inflammatory potential.

Validation_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Enzymatic Enzymatic Assays (COX-1 & COX-2 Inhibition) CellBased Cell-Based Assays Enzymatic->CellBased Confirmation of Cellular Activity PGE2 PGE2 Production CellBased->PGE2 NO Nitric Oxide Production CellBased->NO Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) CellBased->Cytokines

Caption: A Multi-tiered Workflow for In Vitro Validation.

Primary Screening: Direct Enzyme Inhibition Assays

The initial step is to determine if "3-[(Dimethylcarbamoyl)methoxy]benzoic acid" directly inhibits COX-1 and COX-2 enzymes in a cell-free system. This will allow for the determination of the half-maximal inhibitory concentration (IC50) for each isoform and the COX-2 selectivity index.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits.[11]

A. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • "3-[(Dimethylcarbamoyl)methoxy]benzoic acid" (Test Compound)

  • Diclofenac and Celecoxib (Reference Compounds)

  • DMSO (vehicle)

  • 96-well black microplate

B. Protocol:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve the test and reference compounds in DMSO to create stock solutions.

  • Compound Dilutions: Prepare a series of dilutions of the test and reference compounds in COX Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup:

    • Enzyme Control (EC): 10 µL of COX Assay Buffer.

    • Inhibitor Controls (IC): 10 µL of Diclofenac or Celecoxib at a known inhibitory concentration.

    • Test Compound Wells: 10 µL of each dilution of "3-[(Dimethylcarbamoyl)methoxy]benzoic acid".

  • Enzyme Addition: Add 80 µL of the COX Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to all wells.

  • Enzyme Incubation: Add 10 µL of either the COX-1 or COX-2 enzyme solution to each well. Mix gently and incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) every minute for 15-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration.

Secondary Screening: Cell-Based Functional Assays

Following the enzymatic assays, it is crucial to confirm the compound's activity in a more physiologically relevant cellular context. We will use the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[12][13]

Experimental Protocol: Measurement of Prostaglandin E2 (PGE2) Production

This assay measures the ability of the test compound to inhibit the production of PGE2 in LPS-stimulated macrophages.

A. Materials and Reagents:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • "3-[(Dimethylcarbamoyl)methoxy]benzoic acid"

  • Diclofenac and Celecoxib

  • PGE2 ELISA Kit[7][14][15][16][17]

  • 24-well cell culture plates

B. Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound, Diclofenac, or Celecoxib for 1 hour. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.

  • PGE2 ELISA: Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's protocol. The principle of this assay is a competitive binding technique where PGE2 in the sample competes with a labeled PGE2 for binding to a specific antibody.[7]

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

This assay quantifies the anti-inflammatory effect of the test compound by measuring the inhibition of nitric oxide production, a key inflammatory mediator.[12]

A. Materials and Reagents:

  • Griess Reagent System[12]

  • Sodium Nitrite (for standard curve)

  • Cell culture supernatants from the PGE2 assay

B. Protocol:

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite in cell culture medium.

  • Griess Reaction: In a 96-well plate, mix 50 µL of each cell culture supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in each sample from the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This assay evaluates the effect of the test compound on the production of key pro-inflammatory cytokines.

A. Materials and Reagents:

  • Human or Murine TNF-α and IL-6 ELISA Kits[18][19][20][21][22]

  • Cell culture supernatants from the PGE2 assay

B. Protocol:

  • ELISA Procedure: Perform ELISAs for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's instructions. These are typically sandwich ELISAs where the cytokine is captured between two specific antibodies.[21]

  • Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.

Data Presentation and Interpretation

The quantitative data generated from these assays should be systematically organized for clear comparison.

Table 1: COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
3-[(Dimethylcarbamoyl)methoxy]benzoic acid
Diclofenac
Celecoxib

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

CompoundPGE2 Inhibition IC50 (µM)NO Inhibition IC50 (µM)TNF-α Inhibition (% at X µM)IL-6 Inhibition (% at X µM)
3-[(Dimethylcarbamoyl)methoxy]benzoic acid
Diclofenac
Celecoxib

Conclusion: A Pathway to Validated Discovery

This guide provides a robust and scientifically sound methodology for the initial in vitro validation of "3-[(Dimethylcarbamoyl)methoxy]benzoic acid" as a potential anti-inflammatory agent. By systematically evaluating its effects on key enzymatic and cellular pathways of inflammation and comparing its performance to established NSAIDs, researchers can gain critical insights into its potency, selectivity, and mechanism of action. The self-validating nature of these protocols, with the inclusion of appropriate controls, ensures the generation of reliable and reproducible data, which is an indispensable step in the journey of drug discovery and development.

References

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  • Jan, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 69.
  • Pistritto, G., et al. (2018). Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. International Journal of Molecular Sciences, 19(6), 1779.
  • Boarescu, P.-M., et al. (2025).
  • Gounden, V., & Bhatt, H. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 133-142). Humana Press.
  • Abdel-Mottaleb, Y., et al. (2017). Synthesis and anti-inflammatory activity of celecoxib like compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 810-818.
  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of Diclofenac sodium on protein denaturation (Fresh egg albumin). International Journal of Current Pharmaceutical Research, 3(2), 98-100.
  • ResearchGate. (n.d.). Nitric oxide production. RAW264 macrophages (5.0 × 10⁵ cells/well) were.... Retrieved from [Link]

  • Schenone, S., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(6), 1650-1657.
  • Elabscience. (n.d.). High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3), 2S-8S.
  • Al-Ostath, R. A. I., et al. (2022).
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). Retrieved from [Link]

  • Dutta, N. K., et al. (2009). The non‐steroidal anti‐inflammatory drug Diclofenac retains anti‐listerial activity in vivo. Journal of Applied Microbiology, 106(4), 1168-1174.
  • Furlan, A. (2018, March 12). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). YouTube. Retrieved from [Link]

  • Cohesion Biosciences. (n.d.). Prostaglandin E2 ELISA Kit User Manual. Retrieved from [Link]

  • BioVendor. (2023). Human Interleukin-6 ELISA. Retrieved from [Link]

  • Singh, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(36), 17359-17371.
  • Manferdini, C., et al. (2021). A Combination of Celecoxib and Glucosamine Sulfate Has Anti-Inflammatory and Chondroprotective Effects: Results from an In Vitro Study on Human Osteoarthritic Chondrocytes. International Journal of Molecular Sciences, 22(16), 8999.
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  • Janss, T. (2020, October 20). Understanding how in vitro macrophage assays drive IO drug development forward.... YouTube. Retrieved from [Link]

  • Cleveland Clinic. (2023, July 24). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Retrieved from [Link]

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  • Al-Snafi, A. E. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research, 93(1).
  • Chen, Y.-F., et al. (2023). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. International Journal of Molecular Sciences, 24(13), 10839.
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Comparative

A Senior Application Scientist's Guide to Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Comparative Analysis of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid and Established Alternatives

Introduction In the landscape of therapeutic drug discovery, the modulation of the endocannabinoid system holds significant promise for the treatment of a range of neurological and inflammatory disorders. A key regulator...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of therapeutic drug discovery, the modulation of the endocannabinoid system holds significant promise for the treatment of a range of neurological and inflammatory disorders. A key regulatory node in this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide and other related signaling lipids.[1] Inhibition of FAAH elevates the levels of these endogenous ligands, offering a nuanced approach to therapeutic intervention with a potentially wider therapeutic window compared to direct cannabinoid receptor agonists.[1][2] This guide provides a comparative analysis of a putative novel FAAH inhibitor, 3-[(Dimethylcarbamoyl)methoxy]benzoic acid, with established inhibitors, offering insights into the experimental validation and structure-activity relationships that underpin this promising class of molecules.

While direct experimental data for 3-[(Dimethylcarbamoyl)methoxy]benzoic acid is not yet publicly available, its structural features, particularly the carbamoyl moiety, suggest a strong potential for FAAH inhibition. This hypothesis is grounded in the well-documented activity of O-aryl carbamates as potent FAAH inhibitors.[3][4] This guide will, therefore, use established FAAH inhibitors as benchmarks for a comparative discussion and to propose a comprehensive experimental strategy for the evaluation of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid.

Comparative Analysis of FAAH Inhibitors

The therapeutic potential of FAAH inhibitors is critically dependent on their potency, selectivity, and in vivo efficacy. Here, we compare the hypothetical profile of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid with two well-characterized FAAH inhibitors, URB597 and PF-3845.

CompoundChemical StructureFAAH Inhibition (IC50)In Vivo Efficacy (Animal Models)Selectivity
3-[(Dimethylcarbamoyl)methoxy]benzoic acid CN(C)C(=O)COC1=CC=CC(=C1)C(=O)OHypothesized potent inhibitionTo be determinedTo be determined
URB597 Cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester4.6 nM[3]Analgesic, anxiolytic, and antidepressant effects[2]Good selectivity for FAAH, but some off-target activity on other serine hydrolases has been reported.[5]
PF-3845 N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide230 nM (Ki)[6]Profound and long-lasting analgesic effects in inflammatory pain models.[7]Highly selective for FAAH over other serine hydrolases.[7]

Expertise & Experience: The Rationale Behind Experimental Design

The evaluation of a novel FAAH inhibitor requires a multi-faceted experimental approach. The choice of assays is dictated by the need to establish not only the potency of the compound but also its mechanism of action, selectivity, and therapeutic potential.

Mechanism of Action: The carbamoyl group in 3-[(Dimethylcarbamoyl)methoxy]benzoic acid suggests a mechanism involving the carbamylation of the catalytic serine residue in the FAAH active site, leading to irreversible inhibition. This is a common mechanism for carbamate-based FAAH inhibitors.[3] Kinetic studies are therefore essential to confirm the irreversible nature of the inhibition.

Selectivity: Off-target effects are a major concern in drug development. Activity-based protein profiling (ABPP) is a powerful technique to assess the selectivity of an inhibitor against the entire family of serine hydrolases in a native biological system.[5][8] This is crucial to de-risk potential toxicity arising from the inhibition of other essential enzymes.

In Vivo Efficacy: The ultimate validation of an FAAH inhibitor lies in its ability to produce therapeutic effects in relevant animal models. Given the role of the endocannabinoid system in pain and anxiety, models of inflammatory pain (e.g., the formalin test) and anxiety-like behavior (e.g., the elevated plus-maze) are standard choices for assessing in vivo efficacy.[2][9]

Experimental Protocols

FAAH Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid against FAAH.

Methodology:

  • Enzyme Source: Recombinant human or rat FAAH expressed in a suitable cell line (e.g., HEK293).

  • Substrate: A fluorogenic or radiolabeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC) or [³H]anandamide.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 9.0) containing 1 mM EDTA.

  • Procedure: a. Prepare serial dilutions of the test compound and a positive control (e.g., URB597) in DMSO. b. In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound or control. c. Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the substrate. e. Monitor the increase in fluorescence or radioactivity over time using a plate reader. f. Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

Objective: To assess the selectivity of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid against other serine hydrolases in a complex proteome.

Methodology:

  • Proteome Source: Homogenates from relevant tissues (e.g., brain, liver) from rodents.

  • Probe: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine).

  • Procedure: a. Pre-incubate the proteome with varying concentrations of the test compound or a vehicle control. b. Add the FP-rhodamine probe and incubate to allow for covalent labeling of active serine hydrolases. c. Separate the proteins by SDS-PAGE. d. Visualize the labeled hydrolases using a fluorescence gel scanner. e. Inhibition of a specific hydrolase will result in a decrease in the fluorescence intensity of the corresponding band.

In Vivo Efficacy in a Model of Inflammatory Pain (Formalin Test)

Objective: To evaluate the analgesic effect of 3-[(Dimethylcarbamoyl)methoxy]benzoic acid in a rodent model of inflammatory pain.

Methodology:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Procedure: a. After a defined pre-treatment time, inject a dilute solution of formalin into the plantar surface of one hind paw. b. Immediately place the animal in an observation chamber. c. Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes) and the late phase (15-60 minutes). d. A reduction in the duration of these pain-related behaviors in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Visualizations

Signaling Pathway of FAAH Inhibition

FAAH_Inhibition cluster_ECS Endocannabinoid System cluster_Inhibitor FAAH Inhibitor Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation Therapeutic_Effects Analgesia, Anxiolysis, Antidepressant Effects CB1R->Therapeutic_Effects Leads to Inhibitor 3-[(Dimethylcarbamoyl)methoxy] benzoic acid Inhibitor->FAAH Inhibition InVivo_Workflow Start Start: In Vivo Efficacy Study Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Preparation Test Compound & Vehicle Preparation Animal_Acclimation->Drug_Preparation Drug_Administration Drug Administration (e.g., i.p.) Drug_Preparation->Drug_Administration Behavioral_Test Behavioral Assay (e.g., Formalin Test) Drug_Administration->Behavioral_Test Data_Collection Data Collection (Pain Behaviors) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results End End of Study Results->End

Caption: Workflow for in vivo efficacy testing of a FAAH inhibitor.

Conclusion

While 3-[(Dimethylcarbamoyl)methoxy]benzoic acid remains a molecule of hypothetical interest as a FAAH inhibitor, its structural characteristics provide a strong rationale for its investigation. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate its potency, selectivity, and in vivo efficacy. The comparative analysis with established inhibitors like URB597 and PF-3845 provides a clear framework for interpreting the experimental outcomes and positioning this novel compound within the broader landscape of FAAH-targeted therapeutics. The continued exploration of novel FAAH inhibitors is a critical endeavor in the quest for safer and more effective treatments for a multitude of debilitating disorders.

References

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